2-Furoyl-LIGRLO-amide TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C38H64F3N11O10 |
|---|---|
Molecular Weight |
892.0 g/mol |
IUPAC Name |
N-[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1,5-diamino-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]furan-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C36H63N11O8.C2HF3O2/c1-7-22(6)29(47-33(52)26(18-21(4)5)46-34(53)27-13-10-16-55-27)35(54)42-19-28(48)43-24(12-9-15-41-36(39)40)31(50)45-25(17-20(2)3)32(51)44-23(30(38)49)11-8-14-37;3-2(4,5)1(6)7/h10,13,16,20-26,29H,7-9,11-12,14-15,17-19,37H2,1-6H3,(H2,38,49)(H,42,54)(H,43,48)(H,44,51)(H,45,50)(H,46,53)(H,47,52)(H4,39,40,41);(H,6,7)/t22-,23-,24-,25-,26-,29-;/m0./s1 |
InChI Key |
GGAPZASUUCRPNF-OIQQVIETSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)C1=CC=CO1.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCN)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C1=CC=CO1.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 2-Furoyl-LIGRLO-amide TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Furoyl-LIGRLO-amide TFA is a synthetic peptide derivative that has emerged as a potent and selective agonist for the Protease-Activated Receptor 2 (PAR2).[1][2][3] This document provides a comprehensive overview of its mechanism of action, drawing upon key experimental findings to elucidate its role in cellular signaling. We will delve into the specific pathways it modulates, present quantitative data on its activity, and detail the experimental protocols used to characterize this important research tool.
Core Mechanism of Action: Potent and Selective PAR2 Agonism
2-Furoyl-LIGRLO-amide is a modified version of the PAR2-activating peptide SLIGRL-NH2.[4] The addition of a 2-furoyl group to the N-terminus significantly enhances its potency and selectivity as a PAR2 agonist.[2][4] PAR2 is a G-protein coupled receptor (GPCR) that is uniquely activated by proteolytic cleavage of its extracellular N-terminus by serine proteases like trypsin.[5][6][7] This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor to initiate signaling.[5] 2-Furoyl-LIGRLO-amide mimics this tethered ligand, directly activating PAR2 without the need for proteolytic cleavage.[4][8]
The trifluoroacetate (B77799) (TFA) salt form is common for synthetic peptides, aiding in their stability and solubility.
Signaling Pathways
Activation of PAR2 by 2-Furoyl-LIGRLO-amide initiates a cascade of intracellular signaling events. The primary transduction mechanism involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[7][9] Additionally, PAR2 activation can trigger other G-protein-dependent and -independent pathways, including the activation of mitogen-activated protein kinase (MAPK/ERK) pathways and β-arrestin recruitment.[7][10] These pathways play crucial roles in inflammation, pain, and other physiological and pathophysiological processes.[5][6][10][11]
Figure 1: Simplified PAR2 Signaling Pathway.
Quantitative Data Summary
The potency of this compound has been quantified in various experimental systems. The following tables summarize the key findings.
| Parameter | Value | Assay System | Reference |
| pD2 | 7.0 | Not specified | [1][3][12][13][14][15] |
| EC50 | 340 nM | Not specified | [16] |
| EC50 (RTCA) | Nearly identical to another potent agonist | 16HBE14o- cells | [17] |
pD2 is the negative logarithm of the EC50 value.
| Compound Comparison | Fold Potency Increase | Assay | Cell/Tissue Type | Reference |
| vs. SLIGRL-NH2 | 10 to 25 times more potent | Intracellular Calcium Increase | Cultured human and rat PAR2-expressing cells | [1][2][4] |
| vs. SLIGRL-NH2 | 10 to 300 times more potent | Arterial Vasodilation and Hyperpolarization | Not specified | [1][2][4] |
Experimental Protocols
The characterization of this compound relies on a variety of in vitro and in vivo experimental protocols.
Intracellular Calcium Mobilization Assay
This assay is fundamental to assessing the activation of the Gq/11 pathway by PAR2 agonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-furoyl-LIGRLO-amide: a potent and selective proteinase-activated receptor 2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Furoyl-LIGRLO-amide | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Protease-activated receptor 2 signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. innoprot.com [innoprot.com]
- 10. Protease-activated receptor 2: activation, signalling and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protease-activated receptor 2 signalling pathways: a role in pain processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. abmole.com [abmole.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound - Ace Therapeutics [acetherapeutics.com]
- 15. rndsystems.com [rndsystems.com]
- 16. 2-Furoyl-LIGRLO-amide (2Fly), PAR2 agonist (ab120800) | Abcam [abcam.co.jp]
- 17. Potent Agonists of the Protease Activated Receptor 2 (PAR2) - PMC [pmc.ncbi.nlm.nih.gov]
2-Furoyl-LIGRLO-amide TFA: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Furoyl-LIGRLO-amide TFA is a synthetic hexapeptide that acts as a potent and selective agonist for the Proteinase-Activated Receptor 2 (PAR2), a G-protein coupled receptor involved in a myriad of physiological and pathophysiological processes, including inflammation, pain, and vasodilation. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key experimental data, detailed protocols for its use in common research assays, and a visualization of its signaling pathways.
Introduction
Proteinase-Activated Receptor 2 (PAR2) is a unique member of the G-protein coupled receptor (GPCR) superfamily, activated by the proteolytic cleavage of its N-terminal domain by serine proteases such as trypsin and mast cell tryptase. This cleavage unmasks a tethered ligand sequence (SLIGRL in humans) that binds to and activates the receptor. This compound is a stable, synthetic peptide analog of this tethered ligand, where the N-terminal serine is replaced with a 2-furoyl group. This modification confers significantly higher potency and selectivity for PAR2, making it an invaluable tool for investigating the receptor's function in various biological systems.[1][2][3]
Mechanism of Action
This compound directly binds to and activates PAR2, mimicking the action of the endogenous tethered ligand. Upon activation, PAR2 undergoes a conformational change, leading to the activation of heterotrimeric G-proteins. The primary signaling cascade initiated by PAR2 involves the coupling to Gαq/11, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4][5]
In addition to the canonical Gq/11 pathway, PAR2 can also couple to other G-proteins, such as Gα12/13, to activate Rho signaling pathways, and can initiate G-protein-independent signaling through the recruitment of β-arrestins.[4][6] The β-arrestin pathway can lead to the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2 and is involved in receptor desensitization and internalization.[5][6]
Quantitative Data
The potency and efficacy of this compound have been characterized in various in vitro and in vivo models. The following tables summarize key quantitative data from the literature.
| Parameter | Value | Cell Line/System | Reference |
| pD2 | 7.0 | Not specified | [1][3] |
| Potency vs. SLIGRL-NH2 (Intracellular Calcium) | 10-25 times more potent | Cultured human and rat PAR2-expressing cells | [1] |
| Potency vs. SLIGRL-NH2 (Arterial Vasodilation) | 10-300 times more potent | Rat aorta and murine femoral arteries | [1] |
| Assay | Agonist | Potency/Efficacy Metric | Species/Tissue | Key Findings | Reference |
| Intracellular Calcium Mobilization | 2-Furoyl-LIGRLO-NH2 | More potent than SLIGRL-NH2 | Human and Rat PAR2-expressing cells | Equally effective as SLIGRL-NH2 but with higher potency. | [1] |
| Arterial Vasodilation | 2-Furoyl-LIGRLO-NH2 | More potent than SLIGRL-NH2 | Rat Aorta & Murine Femoral Arteries | Causes dose-dependent relaxation of pre-contracted arteries. | [1] |
| Itch Response | 2-Furoyl-LIGRLO-amide | Induces scratching behavior | Mice | PAR2 activation is implicated in pruritus. | |
| Ligand Binding | [3H]propionyl-2fLI | High affinity | PAR2-transfected Kirsten normal rat kidney cells | Binding is competitively displaced by PAR2 agonists. | [7] |
Experimental Protocols
Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium mobilization in response to this compound using a fluorescent calcium indicator.
Materials:
-
HEK293 cells stably expressing human PAR2
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well black, clear-bottom microplates
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Fluo-4 AM (or other suitable calcium-sensitive dye)
-
Pluronic F-127
-
This compound
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed PAR2-expressing HEK293 cells into 96-well plates at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading:
-
Prepare a dye loading solution of Fluo-4 AM in Assay Buffer. A typical final concentration is 2-4 µM.
-
Add Pluronic F-127 (final concentration ~0.02%) to aid in dye dispersion.
-
Aspirate the cell culture medium from the wells and wash once with Assay Buffer.
-
Add the dye loading solution to each well and incubate in the dark at 37°C for 45-60 minutes, followed by 30 minutes at room temperature.
-
-
Agonist Preparation: Prepare serial dilutions of this compound in Assay Buffer at a concentration 5-10 times the final desired concentration.
-
Measurement:
-
Wash the cells with Assay Buffer to remove excess dye.
-
Place the cell plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence at appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em ~494/516 nm for Fluo-4).
-
Record a baseline fluorescence for 10-20 seconds.
-
Program the instrument to automatically add the this compound dilutions to the wells.
-
Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Plot the peak fluorescence change against the agonist concentration to generate a dose-response curve and calculate the EC50 value.
Arterial Vasodilation Assay
This protocol outlines the methodology for assessing the vasodilatory effects of this compound on isolated arterial rings.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice
-
Krebs-Henseleit buffer
-
Phenylephrine or other vasoconstrictor
-
This compound
-
Organ bath system with force transducers
Procedure:
-
Tissue Preparation:
-
Euthanize the animal and carefully dissect the thoracic aorta or femoral artery.
-
Place the artery in ice-cold Krebs-Henseleit buffer.
-
Clean the artery of surrounding connective tissue and cut into rings of 2-3 mm in length.
-
-
Mounting: Mount the arterial rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2/5% CO2.
-
Equilibration and Pre-contraction:
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of ~1.5 g (for rat aorta).
-
Induce a submaximal contraction with a vasoconstrictor such as phenylephrine.
-
-
Agonist Addition: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.
-
Measurement: Record the changes in isometric tension. Relaxation is expressed as the percentage reversal of the pre-contraction induced by the vasoconstrictor.
-
Data Analysis: Plot the percentage relaxation against the agonist concentration to generate a dose-response curve and determine the EC50 value.
In Vivo Itch Model
This protocol describes a common method for evaluating the pruritic effects of this compound in mice.
Materials:
-
Male C57BL/6 mice
-
This compound dissolved in sterile saline
-
Observation chambers
-
Video recording equipment
Procedure:
-
Acclimatization: Acclimatize the mice to the observation chambers for at least 30 minutes before the experiment.
-
Intradermal Injection: Administer an intradermal injection of this compound (typically 10-50 µL) into the nape of the neck or the cheek.
-
Behavioral Observation:
-
Immediately after injection, place the mouse back into the observation chamber.
-
Record the behavior of the mouse for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
A blinded observer should count the number of scratching bouts directed at the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site.
-
Compare the number of scratches in the agonist-treated group to a vehicle-treated control group.
-
Signaling Pathways and Visualizations
The activation of PAR2 by this compound initiates a cascade of intracellular signaling events. The following diagrams, generated using the DOT language, illustrate the key pathways.
Caption: Canonical PAR2 signaling pathway via Gq/11 activation.
Caption: β-Arrestin-mediated signaling and regulation of PAR2.
Caption: Workflow for a calcium mobilization assay.
Conclusion
This compound is a cornerstone research tool for elucidating the multifaceted roles of PAR2 in health and disease. Its high potency and selectivity allow for precise activation of the receptor, enabling detailed studies of its downstream signaling pathways and physiological effects. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations into PAR2-mediated processes.
References
- 1. researchgate.net [researchgate.net]
- 2. Protease-activated receptor 2 signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Contributions of protein kinases and β-arrestin to termination of protease-activated receptor 2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. physoc.org [physoc.org]
- 7. Derivatized 2-furoyl-LIGRLO-amide, a versatile and selective probe for proteinase-activated receptor 2: binding and visualization - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Furoyl-LIGRLO-amide TFA: A Comprehensive Technical Profile on its PAR2 Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of 2-Furoyl-LIGRLO-amide TFA, a potent and selective agonist for the Proteinase-Activated Receptor 2 (PAR2). This document consolidates available data on its biological activity, details the experimental methodologies used for its characterization, and visualizes the key signaling pathways involved in its mechanism of action.
Core Compound Profile
2-Furoyl-LIGRLO-amide is a synthetic peptide analog of the PAR2-activating peptide, SLIGRL-NH2.[1][2] The N-terminal modification with a 2-furoyl group significantly enhances its potency and stability, making it a widely used tool for investigating PAR2 function in both in vitro and in vivo models.[1]
Quantitative Selectivity and Potency Analysis
2-Furoyl-LIGRLO-amide demonstrates a marked selectivity for PAR2, with significantly higher potency compared to the endogenous activating peptide. The available data from various functional assays are summarized below.
| Agonist | Assay Type | Cell/Tissue Type | Parameter | Value | Reference |
| 2-Furoyl-LIGRLO-amide | Calcium Mobilization | Human PAR2-expressing cells | Potency vs. SLIGRL-NH2 | 10-25x more potent | [2] |
| Calcium Mobilization | Rat PAR2-expressing cells | Potency vs. SLIGRL-NH2 | 10-25x more potent | [2] | |
| Arterial Vasodilation | Murine femoral arteries | Potency vs. SLIGRL-NH2 | 10-300x more potent | [2] | |
| General PAR2 Agonism | Not specified | pD2 | 7.0 | [3][4][5] | |
| SLIGRL-NH2 | Calcium Mobilization | Human/Rat PAR2-expressing cells | - | - | [2] |
| Arterial Vasodilation | Murine femoral arteries | - | - | [2] | |
| trans-cinnamoyl-LIGRLO-NH2 | Contraction | Murine femoral arteries | Off-target effect | Caused non-PAR2-mediated contraction | [2] |
Note: pD2 is the negative logarithm of the EC50 value. A higher pD2 value indicates greater potency.
Experimental Methodologies
The characterization of 2-Furoyl-LIGRLO-amide's selectivity and potency relies on a variety of established experimental protocols.
Intracellular Calcium Mobilization Assay
This assay is a primary method for quantifying the activation of Gq-coupled GPCRs like PAR2.
-
Cell Culture: Human Embryonic Kidney (HEK293) or Kirsten Normal Rat Kidney (KNRK) cells recombinantly expressing PAR2 are cultured under standard conditions.[1]
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-3, which exhibits increased fluorescence upon binding to free cytosolic calcium.[1]
-
Agonist Stimulation: A baseline fluorescence is established before the addition of varying concentrations of 2-Furoyl-LIGRLO-amide or other agonists.[1]
-
Signal Detection: Changes in intracellular calcium concentration are measured by detecting the fluorescence intensity over time using a fluorometric imaging plate reader or a similar instrument.[1]
-
Data Analysis: Concentration-response curves are generated to calculate potency parameters like EC50.
Arterial Vasodilation Bioassay
This ex vivo assay assesses the functional effect of PAR2 activation on blood vessel tone.
-
Tissue Preparation: Rings of murine femoral arteries are dissected and mounted in an organ bath system.[1]
-
Pre-contraction: The arterial rings are pre-contracted with a submaximal concentration of a vasoconstrictor like phenylephrine (B352888) or cirazoline.[1]
-
Agonist Application: Increasing concentrations of 2-Furoyl-LIGRLO-amide are added to the bath.
-
Measurement of Relaxation: The relaxation of the arterial rings is measured as a percentage reversal of the pre-contraction.[1]
-
Data Analysis: Concentration-response curves are plotted to determine the potency of the agonist in inducing vasodilation.
Receptor Binding Assays
Radioligand binding assays are employed to determine the binding affinity of the compound to the receptor.
-
Radioligand Synthesis: A tritiated version of 2-Furoyl-LIGRLO-amide, such as [3H]propionyl-2fLI, is synthesized.[6]
-
Cell Preparation: Membranes from cells expressing PAR2 are prepared.
-
Binding Reaction: The cell membranes are incubated with the radioligand in the presence of varying concentrations of unlabeled 2-Furoyl-LIGRLO-amide or other competing ligands.
-
Separation and Counting: Bound and free radioligand are separated by filtration, and the amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: Competition binding curves are generated to calculate the inhibition constant (Ki), which reflects the binding affinity of the test compound.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the PAR2 signaling cascade and a typical experimental workflow for assessing agonist selectivity.
Conclusion
This compound stands out as a highly potent and selective PAR2 agonist. Its enhanced stability and activity profile compared to the parent peptide make it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of PAR2. The lack of significant off-target effects, as demonstrated in functional assays, further underscores its utility in targeted research applications.[2] Future investigations could further refine its selectivity profile by testing against a broader array of G protein-coupled receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-furoyl-LIGRLO-amide: a potent and selective proteinase-activated receptor 2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Derivatized 2-furoyl-LIGRLO-amide, a versatile and selective probe for proteinase-activated receptor 2: binding and visualization - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Furoyl-LIGRLO-amide TFA: A Potent and Selective PAR2 Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Furoyl-LIGRLO-amide TFA, a potent and selective agonist for the Protease-Activated Receptor 2 (PAR2). This document details its chemical structure, mechanism of action, and key experimental data, offering valuable insights for researchers in pharmacology and drug development.
Core Compound Structure and Properties
2-Furoyl-LIGRLO-amide is a synthetic hexapeptide amide analog of the tethered ligand sequence of PAR2. The N-terminus is modified with a 2-furoyl group, which significantly enhances its potency and selectivity for PAR2. The trifluoroacetic acid (TFA) salt form is commonly used for its stability and solubility.
The peptide sequence is Leu-Ile-Gly-Arg-Leu-Orn, with a C-terminal amide. The chemical structure of the peptide with the TFA counterion is represented below.
Caption: 2D representation of 2-Furoyl-LIGRLO-amide with TFA salt.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of 2-Furoyl-LIGRLO-amide's biological activity.
| Parameter | Value | Cell/Tissue System | Reference |
| pD2 | 7.0 | Murine Femoral Arteries | [1][2] |
| EC50 | 340 nM | Not specified | |
| Potency vs. SLIGRL-NH2 (Calcium Signaling) | 10-25 times more potent | Cultured human and rat PAR2-expressing cells | [3][4] |
| Potency vs. SLIGRL-NH2 (Arterial Vasodilation) | 10-300 times more potent | Murine femoral arteries | [3][4] |
| Molecular Weight (TFA Salt) | 891.98 g/mol | N/A | [5] |
| Molecular Formula (TFA Salt) | C38H64F3N11O10 | N/A | [5] |
Mechanism of Action and Signaling Pathway
2-Furoyl-LIGRLO-amide acts as a selective agonist at the Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor (GPCR). Unlike endogenous activation by proteases, this synthetic peptide directly binds to and activates the receptor, mimicking the action of the tethered ligand that is exposed upon proteolytic cleavage.
PAR2 is primarily coupled to the Gq/11 family of G-proteins. Upon activation by 2-Furoyl-LIGRLO-amide, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), a key second messenger in numerous cellular responses.
Caption: PAR2 signaling pathway activated by 2-Furoyl-LIGRLO-amide.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for characterizing the activity of 2-Furoyl-LIGRLO-amide.
Intracellular Calcium Mobilization Assay
This assay measures the ability of 2-Furoyl-LIGRLO-amide to induce an increase in intracellular calcium concentration in PAR2-expressing cells.
-
Cell Culture: Human embryonic kidney (HEK293) or Kirsten virus-transformed rat kidney (KNRK) cells stably expressing PAR2 are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and antibiotics) and seeded into 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-3 AM or Fluo-4 AM, in a buffered salt solution (e.g., HBSS) for a specified time (typically 30-60 minutes) at 37°C.
-
Agonist Stimulation: A baseline fluorescence is recorded before the automated addition of varying concentrations of 2-Furoyl-LIGRLO-amide.
-
Data Acquisition: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are monitored over time using a fluorescence plate reader.
-
Data Analysis: The peak fluorescence response is measured and plotted against the logarithm of the agonist concentration to determine the EC50 and pD2 values.
Arterial Vasodilation Assay
This ex vivo assay assesses the effect of 2-Furoyl-LIGRLO-amide on the vascular tone of isolated arterial rings.
-
Tissue Preparation: Murine femoral arteries or rat aortic rings are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Pre-constriction: The arterial rings are pre-constricted with a submaximal concentration of a vasoconstrictor, such as phenylephrine (B352888) or U46619, to induce a stable contractile tone.
-
Agonist Application: Once a stable contraction is achieved, cumulative concentrations of 2-Furoyl-LIGRLO-amide are added to the organ bath.
-
Measurement of Relaxation: Changes in isometric tension are recorded using a force transducer. Relaxation is expressed as a percentage reversal of the pre-induced contraction.
-
Data Analysis: Concentration-response curves are constructed to determine the potency (pD2 or EC50) and efficacy of the compound in inducing vasodilation.
Caption: Workflow for key in vitro and ex vivo experimental protocols.
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of PAR2. Its high potency and selectivity make it a superior probe compared to earlier PAR2 agonists. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on PAR2-related targets.
References
2-Furoyl-LIGRLO-amide TFA: A Technical Guide to a Potent and Selective PAR2 Agonist
Introduction
2-Furoyl-LIGRLO-amide, supplied as a trifluoroacetate (B77799) (TFA) salt, is a highly potent and selective synthetic peptide agonist for the Proteinase-Activated Receptor 2 (PAR2).[1][2][3] Developed as a stable and more potent analog of the endogenous PAR2 activating peptide, SLIGRL-NH2, it has become a critical tool for researchers studying the physiological and pathological roles of PAR2.[2][4] This receptor is implicated in a wide range of processes including inflammation, pain, and itch.[1][3] This technical guide provides an in-depth overview of the discovery, development, and experimental application of 2-Furoyl-LIGRLO-amide TFA for researchers, scientists, and drug development professionals.
Discovery and Development
The development of 2-Furoyl-LIGRLO-amide was driven by the need for more potent and selective tools to probe PAR2 function. The parent peptide, SLIGRL-NH2, while effective, has limitations in terms of potency and stability. Researchers discovered that modification of the N-terminus of the PAR2-activating peptide with a 2-furoyl group resulted in a significant increase in agonist potency.[2] This modification led to the synthesis of 2-Furoyl-LIGRLO-amide, which demonstrated a 10 to 300-fold increase in potency compared to SLIGRL-NH2 in various biological assays.[2][4] Furthermore, it was found to be highly selective for PAR2, not exhibiting significant off-target effects on other receptors like PAR1 or causing non-PAR2-mediated contractions in vascular tissues.[2][4]
Quantitative Data
The potency and efficacy of this compound have been quantified across various in vitro and in vivo models. The following tables summarize key quantitative data for easy comparison.
Table 1: In Vitro Potency of 2-Furoyl-LIGRLO-amide
| Assay Type | Cell Line/Tissue | Parameter | Value | Reference |
| Calcium Mobilization | Human PAR2-expressing HEK293 cells | EC50 | 0.43 μM | [3] |
| Calcium Mobilization | Rat PAR2-expressing KNRK cells | - | 10-25x more potent than SLIGRL-NH2 | [2] |
| Calcium Mobilization | Human HT-29 cells | EC50 | 0.2 μM | [3] |
| IP1 Formation | Human PAR2-expressing HEK293T cells | EC50 | 0.15 μM | [3] |
| β-arrestin Recruitment | PK1-tagged PAR2 in HEK293 cells | EC50 | 0.43 μM | [3] |
| Receptor Binding | Human PAR2 in NCTC2544 cells | Kd | 122 ± 26.1 nM | |
| Receptor Binding | Human PAR2 in NCTC2544 cells | Bmax | 180 ± 6 fmol / 3.0 x 105 cells | [5] |
| Arterial Vasodilation | Rat Aorta | - | 10-300x more potent than SLIGRL-NH2 | [2][4] |
| Arterial Vasodilation | Murine Femoral Arteries | - | 10-300x more potent than SLIGRL-NH2 | [2][4] |
| General Potency | - | pD2 | 7.0 | [1][3][6][7] |
Table 2: Comparison of Agonist Potency in Calcium Signaling
| Agonist | Relative Potency vs. SLIGRL-NH2 (Human PAR2) | Relative Potency vs. SLIGRL-NH2 (Rat PAR2) | Reference |
| 2-Furoyl-LIGRLO-amide | ~10x more potent | ~25x more potent | [2][4] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. The following are representative protocols for key experiments.
Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium mobilization in response to PAR2 activation.
-
Cell Culture: Culture PAR2-expressing cells (e.g., HEK293, KNRK, or HT-29) in appropriate media and conditions until they reach the desired confluence.
-
Cell Loading: Aspirate the culture medium and wash the cells with a buffered salt solution. Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM) in the dark at 37°C for a specified time (e.g., 60 minutes).
-
Agonist Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and then prepare serial dilutions in the buffered salt solution to achieve the desired final concentrations.
-
Fluorescence Measurement: Place the plate containing the loaded cells into a fluorescence plate reader. Record the baseline fluorescence for a short period.
-
Agonist Addition: Add the prepared dilutions of this compound to the wells.
-
Data Acquisition: Continuously record the fluorescence signal for several minutes to capture the transient increase in intracellular calcium.
-
Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. Plot the peak fluorescence response against the agonist concentration to generate a dose-response curve and calculate the EC50 value.
Receptor Binding Assay
This protocol describes a competitive binding assay using a radiolabeled derivative of 2-Furoyl-LIGRLO-amide.
-
Radioligand: Utilize a tritiated version of a 2-furoyl peptide, such as [3H]2-furoyl-LIGRL-NH2.[5]
-
Cell Preparation: Use cells expressing the target receptor (e.g., PAR2-transfected NCTC2544 cells).[5]
-
Assay Setup: In a multi-well plate, add the cell suspension.
-
Competitive Binding: To each well, add a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound (competitor). For determining non-specific binding, add a high concentration of the unlabeled agonist.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[5]
-
Separation of Bound and Free Ligand: Rapidly separate the cells with bound radioligand from the incubation medium containing the free radioligand. This can be achieved by filtration through a glass fiber filter followed by washing with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled competitor. Fit the data to a one-site competition model to determine the IC50, which can then be used to calculate the binding affinity (Ki) of this compound.
In Vivo Itch Model
This protocol outlines the use of 2-Furoyl-LIGRLO-amide to induce itch in an animal model.
-
Animal Model: Use wild-type mice (e.g., C57BL/6).
-
Agonist Administration: Prepare a solution of this compound in a sterile vehicle (e.g., saline). Administer the solution via intradermal injection at a specific site (e.g., the nape of the neck) at a defined dose (e.g., 10 μg).[3]
-
Behavioral Observation: Immediately after injection, place the animal in an observation chamber and record its behavior for a set period (e.g., 30 minutes).
-
Data Analysis: Count the number of scratching bouts directed towards the injection site. Compare the scratching behavior in animals treated with the agonist to those treated with a vehicle control.
Signaling Pathways and Visualizations
Activation of PAR2 by 2-Furoyl-LIGRLO-amide initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gαq, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key event measured in many assays. PAR2 can also signal through G-protein-independent pathways involving β-arrestin.
Below are Graphviz diagrams illustrating the experimental workflow for a calcium mobilization assay and the PAR2 signaling pathway.
Conclusion
This compound is a cornerstone research tool for investigating the multifaceted roles of PAR2. Its high potency and selectivity have enabled significant advances in our understanding of PAR2 in health and disease. This guide provides a comprehensive overview of its key characteristics and experimental applications, serving as a valuable resource for researchers in the field. As research into PAR2 continues to evolve, this compound will undoubtedly remain an indispensable compound for elucidating the therapeutic potential of targeting this important receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-furoyl-LIGRLO-amide: a potent and selective proteinase-activated receptor 2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. This compound - Ace Therapeutics [acetherapeutics.com]
The Role of 2-Furoyl-LIGRLO-amide TFA in Protease-Activated Receptor 2 (PAR2) Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Concepts of PAR2 Activation by 2-Furoyl-LIGRLO-amide TFA
This compound mimics the action of the endogenous tethered ligand of PAR2, thereby activating the receptor without the need for proteolytic cleavage.[9][10] The N-terminal 2-furoyl group significantly enhances the potency and selectivity of the peptide for PAR2.[5][8] Upon binding, this compound induces a conformational change in the PAR2 receptor, leading to the activation of downstream signaling cascades.
Quantitative Data: Potency and Efficacy
This compound is a highly potent PAR2 agonist, consistently demonstrating greater potency than the endogenous PAR2-activating peptide, SLIGRL-NH2.[8][11] Its potency is often expressed as a pD2 value, which is the negative logarithm of the EC50 value. A pD2 value of 7.0 indicates an EC50 in the 100 nM range.[6][10][12][13]
| Cell Line | Assay Type | Downstream Effect | EC50 (µM) | Reference |
| HEK-293T | FRET Assay | Gαq-stimulated IP1 formation | 0.15 | [14] |
| HEK293 | PathHunter Chemiluminescent Assay | β-arrestin recruitment | 0.43 | [14] |
| HT-29 | Calcium Release Assay | Increase in intracellular calcium | 0.2 | [14] |
| CHO-hPAR2 | Intracellular Calcium Release | Calcium mobilization | 0.015 - 0.1 | [15] |
Table 1: EC50 Values of this compound in Various In Vitro Assays. This table summarizes the half-maximal effective concentration (EC50) of this compound required to induce specific downstream effects in different cell lines.
Signaling Pathways
Activation of PAR2 by this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of PAR2 to the Gαq subunit of heterotrimeric G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[1][16]
In addition to G protein-dependent signaling, PAR2 activation can also trigger G protein-independent pathways mediated by β-arrestins.[2] β-arrestins can act as scaffold proteins, recruiting other signaling molecules to the activated receptor, leading to the activation of pathways such as the ERK1/2 MAP kinase cascade.[2]
Figure 1: PAR2 Signaling Pathways Activated by 2-Furoyl-LIGRLO-amide.
Experimental Protocols
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following PAR2 activation.
Materials:
-
HEK293 cells stably expressing human PAR2
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-3 AM or Calcium 5 Assay Kit)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound stock solution
-
Microplate reader with fluorescence detection and automated injection capabilities
Procedure:
-
Cell Culture: Culture HEK293-PAR2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Plating: Seed cells into a 96-well black-walled, clear-bottom microplate at a suitable density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive fluorescent dye according to the manufacturer's instructions (e.g., 1 hour at 37°C).
-
Baseline Measurement: Place the plate in the microplate reader and measure the baseline fluorescence for 10-20 seconds.
-
Agonist Addition: Program the instrument to automatically inject a serial dilution of this compound into the wells.
-
Fluorescence Measurement: Immediately after agonist addition, continuously record the fluorescence intensity for 2-3 minutes to capture the calcium transient.
-
Data Analysis: Determine the peak fluorescence response for each agonist concentration and plot the data against the logarithm of the agonist concentration to determine the EC50 value.
Figure 2: Experimental Workflow for Calcium Mobilization Assay.
Radioligand Binding Assay
This assay is used to determine the binding characteristics of ligands to the PAR2 receptor. A radiolabeled derivative of 2-Furoyl-LIGRLO-amide, such as [3H]propionyl-2fLI, is often used.[9][17]
Materials:
-
Membrane preparations from cells expressing PAR2 (e.g., NCTC2544-PAR2 cells)
-
Radiolabeled PAR2 agonist (e.g., [3H]propionyl-2fLI)
-
Unlabeled this compound (for competition assays)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Homogenize PAR2-expressing cells and isolate the membrane fraction by centrifugation.
-
Incubation: In a microplate or tubes, incubate the cell membranes with a fixed concentration of the radiolabeled agonist and varying concentrations of unlabeled this compound (for competition binding) in assay buffer.
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound radioligand against the concentration of the unlabeled competitor to determine the IC50, from which the Ki (inhibition constant) can be calculated.
Figure 3: Workflow for Radioligand Binding Assay.
Arterial Vasodilation Assay
This ex vivo assay assesses the ability of this compound to induce relaxation in pre-constricted arterial rings, a functional measure of PAR2 activity in the vasculature.[12][18][19]
Materials:
-
Isolated arterial rings (e.g., murine femoral artery or rat aorta)
-
Organ bath system with force transducers
-
Physiological salt solution (PSS), aerated with 95% O2 / 5% CO2
-
Vasoconstrictor agent (e.g., phenylephrine (B352888) or U46619)
-
This compound stock solution
Procedure:
-
Tissue Preparation: Isolate arteries and cut them into rings of appropriate size.
-
Mounting: Mount the arterial rings in an organ bath filled with PSS and connect them to force transducers to measure isometric tension.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for a period of time.
-
Pre-constriction: Constrict the arterial rings with a submaximal concentration of a vasoconstrictor agent.
-
Agonist Addition: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.
-
Measurement of Relaxation: Record the change in tension (relaxation) after each addition of the agonist.
-
Data Analysis: Express the relaxation as a percentage of the pre-constriction and plot the concentration-response curve to determine the potency of the agonist.
Conclusion
This compound is an invaluable tool for investigating the multifaceted roles of PAR2. Its high potency and selectivity allow for the precise interrogation of PAR2-mediated signaling pathways and physiological functions. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess the activity of this and other PAR2 modulators, contributing to a deeper understanding of PAR2 biology and its potential as a therapeutic target in various diseases.
References
- 1. Contributions of protein kinases and β-arrestin to termination of protease-activated receptor 2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. physoc.org [physoc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2-Furoyl-LIGRLO-amide | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Derivatized 2-furoyl-LIGRLO-amide, a versatile and selective probe for proteinase-activated receptor 2: binding and visualization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Endothelial PAR2 activation evokes resistance artery relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Potent Small Agonists of Protease Activated Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. researchgate.net [researchgate.net]
- 19. Proteinase-activated receptor-2 (PAR2): vascular effects of a PAR2-derived activating peptide via a receptor different than PAR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Sources and Technical Guide for 2-Furoyl-LIGRLO-amide TFA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Furoyl-LIGRLO-amide TFA, a potent and selective agonist for the Proteinase-Activated Receptor 2 (PAR2). This document consolidates information on its commercial availability, key experimental data, detailed protocols from cited research, and a visualization of its signaling pathways.
Commercial Availability
This compound is available from several commercial suppliers catering to the research community. For procurement, researchers can contact the following companies. Please note that all products are intended for research use only.
| Supplier | Website |
| AbMole BioScience | inquiry@abmole.com |
| Ace Therapeutics | --INVALID-LINK-- |
| MedchemExpress | --INVALID-LINK-- |
| Arctom | --INVALID-LINK-- |
| Cayman Chemical | --INVALID-LINK-- |
| Tocris Bioscience | --INVALID-LINK-- |
| Echelon Biosciences | --INVALID-LINK-- |
| Sigma-Aldrich | --INVALID-LINK-- |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C38H64F3N11O10 |
| Molecular Weight | 891.98 g/mol |
| Sequence | 2-Furoyl-Leu-Ile-Gly-Arg-Leu-Orn-NH2 |
| Purity | Typically ≥95% (verified by HPLC) |
| Storage | Store at -20°C |
Biological Activity and Quantitative Data
2-Furoyl-LIGRLO-amide is a highly potent and selective PAR2 agonist, demonstrating significantly greater potency than the commonly used PAR2 activating peptide, SLIGRL-NH2.[1] Its primary mechanism of action is the activation of PAR2, a G protein-coupled receptor, which leads to the initiation of various intracellular signaling cascades.
In Vitro Potency
The potency of 2-Furoyl-LIGRLO-amide has been quantified in several key studies. The seminal work by McGuire et al. (2004) established its high potency in cell-based assays.
| Assay | Cell Line | Parameter | 2-Furoyl-LIGRLO-amide | SLIGRL-NH2 | Reference |
| Intracellular Calcium Mobilization | KNRK cells (rat PAR2) | pD2 | 7.0 | - | [1] |
| Intracellular Calcium Mobilization | HEK293 cells (human PAR2) | Potency Ratio | 10-25x more potent | - | [1] |
| Arterial Vasodilation | Murine Femoral Arteries | Potency Ratio | 10-300x more potent | - | [1] |
Signaling Pathways
Activation of PAR2 by 2-Furoyl-LIGRLO-amide initiates a complex network of intracellular signaling pathways. The primary coupling is through Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. However, PAR2 can also couple to other G proteins, including Gαi/o and Gα12/13, and can signal independently of G proteins through β-arrestin pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments involving 2-Furoyl-LIGRLO-amide, synthesized from the available literature.
Intracellular Calcium Mobilization Assay
This protocol is based on the methods described by McGuire et al. (2004).
Objective: To measure the increase in intracellular calcium concentration ([Ca2+]i) in response to 2-Furoyl-LIGRLO-amide stimulation in PAR2-expressing cells.
Materials:
-
Kirsten virus-transformed rat kidney (KNRK) cells or Human Embryonic Kidney (HEK293) cells stably expressing PAR2.
-
Fura-2 AM (calcium indicator dye).
-
Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM probenecid.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
SLIGRL-NH2 (for comparison).
-
Fluorometer capable of ratiometric measurement at 340/380 nm excitation and 510 nm emission.
Procedure:
-
Cell Preparation:
-
Culture PAR2-expressing cells to confluency in appropriate media.
-
Harvest cells using a non-enzymatic cell dissociation solution.
-
Wash cells twice with HBSS.
-
Resuspend cells in HBSS at a density of 1-2 x 10^6 cells/mL.
-
-
Dye Loading:
-
Add Fura-2 AM to the cell suspension to a final concentration of 2-5 µM.
-
Incubate for 30-60 minutes at 37°C in the dark, with occasional gentle mixing.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Resuspend the cells in fresh HBSS.
-
-
Fluorometric Measurement:
-
Place the cell suspension in a cuvette with a magnetic stirrer in the fluorometer.
-
Record a stable baseline fluorescence ratio (F340/F380) for 1-2 minutes.
-
Add a known concentration of 2-Furoyl-LIGRLO-amide to the cuvette and continue recording the fluorescence ratio until a peak response is observed and the signal begins to return to baseline.
-
For concentration-response curves, repeat the experiment with a range of agonist concentrations.
-
-
Data Analysis:
-
The change in [Ca2+]i is proportional to the change in the F340/F380 ratio.
-
Calculate the peak response for each concentration.
-
Plot the peak response against the logarithm of the agonist concentration to generate a concentration-response curve.
-
Determine the pD2 (-log EC50) value from the curve.
-
Arterial Vasodilation Assay
This protocol is adapted from the methods described by McGuire et al. (2004).
Objective: To assess the vasodilatory effect of 2-Furoyl-LIGRLO-amide on isolated arterial rings.
Materials:
-
Male C57BL/6 mice.
-
Krebs-Henseleit solution (composition in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 11.1 glucose), gassed with 95% O2 / 5% CO2.
-
Phenylephrine (B352888) (vasoconstrictor).
-
This compound stock solution.
-
Wire myograph system.
Procedure:
-
Tissue Preparation:
-
Euthanize a mouse and dissect the femoral arteries in ice-cold Krebs-Henseleit solution.
-
Clean the arteries of surrounding connective tissue and cut into 2 mm rings.
-
Mount the arterial rings on the wire myograph in chambers filled with Krebs-Henseleit solution maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of ~3 mN.
-
Test the viability of the endothelium by contracting the rings with phenylephrine (e.g., 1 µM) and then inducing relaxation with acetylcholine (B1216132) (e.g., 10 µM). Rings showing significant relaxation are considered endothelium-intact.
-
-
Vasodilation Measurement:
-
Wash the rings and allow them to return to baseline tension.
-
Pre-contract the rings with a submaximal concentration of phenylephrine (to ~80% of maximum contraction).
-
Once a stable contraction is achieved, add cumulative concentrations of 2-Furoyl-LIGRLO-amide to the bath at regular intervals.
-
Record the changes in tension until a maximal relaxation is observed.
-
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the percentage relaxation against the logarithm of the agonist concentration to generate a concentration-response curve.
-
Calculate the EC50 value for vasodilation.
-
This technical guide serves as a comprehensive resource for researchers working with this compound. By providing information on its commercial sources, biological activity, signaling pathways, and detailed experimental protocols, this document aims to facilitate further investigation into the roles of PAR2 in health and disease.
References
A Technical Guide to 2-Furoyl-LIGRLO-amide TFA in Inflammatory Bowel Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract with a complex and multifactorial pathogenesis. Emerging research has identified Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor, as a significant modulator of intestinal inflammation. 2-Furoyl-LIGRLO-amide TFA is a potent and highly selective synthetic peptide agonist of PAR2, making it a valuable tool for investigating the role of PAR2 signaling in IBD.[1][2][3][4] This technical guide provides an in-depth overview of the use of this compound in IBD research, including its mechanism of action, relevant signaling pathways, experimental protocols, and available data.
Mechanism of Action and Signaling Pathways
2-Furoyl-LIGRLO-amide acts as a specific activator of PAR2.[1][2][3][4] PAR2 is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases, which unmasks a tethered ligand that binds to the receptor and initiates downstream signaling. Synthetic agonists like 2-Furoyl-LIGRLO-amide mimic this tethered ligand, directly activating the receptor without the need for proteolytic cleavage.
The role of PAR2 in IBD is multifaceted, with evidence supporting both pro-inflammatory and anti-inflammatory functions depending on the context of activation.
Pro-Inflammatory Signaling
In some contexts, PAR2 activation can exacerbate inflammation. This is thought to occur through the activation of Gαq and Gα12/13 proteins, leading to downstream signaling cascades that include:
-
MAPK and NF-κB Pathways: Activation of these pathways results in the transcription of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.
-
Increased Intestinal Permeability: PAR2 activation can disrupt the intestinal epithelial barrier, leading to increased permeability and the translocation of luminal antigens, which can trigger an inflammatory response.
Anti-Inflammatory and Protective Signaling
Conversely, PAR2 activation has also been shown to have protective effects in the gut, promoting mucosal healing and reducing inflammation. These effects are mediated by distinct signaling pathways:
-
YAP/SIRT1/PGC-1α Pathway: PAR2 activation can lead to the stabilization of Yes-associated protein 1 (YAP), a key regulator of cell proliferation and apoptosis. YAP, in turn, can induce the expression of Sirtuin 1 (SIRT1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). This pathway is associated with enhanced intestinal barrier function, increased autophagy and mitophagy to clear damaged cells and organelles, and reduced oxidative stress.[5][6][7]
The following diagram illustrates the dual signaling pathways of PAR2 in the context of IBD:
Caption: Dual signaling pathways of PAR2 activation in IBD.
Quantitative Data from In Vivo IBD Models
While this compound is recognized for its high potency,[1][2][3][4][8] much of the existing in vivo IBD research has utilized the less potent PAR2 agonist, SLIGRL-NH2. The data from these studies provide a valuable reference for the expected effects of PAR2 activation in colitis models.
| Parameter | Model | Treatment | Dosage | Outcome | Reference |
| Body Weight | TNBS-induced colitis | SLIGRL-NH2 | 1.5 mg/kg/day, s.c. | Significantly reduced weight loss compared to control. | [9] |
| Colon Length | DSS-induced colitis | SLIGRL-NH2 | 100 µ g/mouse , intracolonically | No significant change in colon length. | Not specified |
| Macroscopic Score | TNBS-induced colitis | SLIGRL-NH2 | 1.5 mg/kg/day, s.c. | Dose-dependent reduction in macroscopic damage score. | [9] |
| Microscopic Score | TNBS-induced colitis | SLIGRL-NH2 | 1.5 mg/kg/day, s.c. | Dose-dependent reduction in microscopic damage score. | [9] |
| Myeloperoxidase (MPO) Activity | TNBS-induced colitis | SLIGRL-NH2 | 1.5 mg/kg/day, s.c. | Dose-dependent reduction in MPO activity. | [9] |
| Cytokine Levels (mRNA) | TNBS-induced colitis | SLIGRL-NH2 | 100 µ g/mouse , intracolonically | Increased TNF-α, IL-1β, and IFN-γ; no change in IL-4 and IL-10. | [10] |
| Intestinal Permeability | Intracolonic SLIGRL-NH2 | SLIGRL-NH2 | 5 µg and 100 µ g/mouse | Dose-dependent increase in paracellular permeability. | [11] |
Experimental Protocols
The following are detailed methodologies for two common murine models of IBD, which can be adapted for the study of this compound.
Dextran Sodium Sulfate (DSS)-Induced Colitis
This model is characterized by epithelial cell injury, leading to a breakdown of the mucosal barrier and subsequent inflammation. It is particularly useful for studying innate immune responses and epithelial repair mechanisms.
Materials:
-
Dextran Sodium Sulfate (DSS), 36,000-50,000 kDa
-
This compound
-
Sterile drinking water
-
Animal balance
-
Scoring system for Disease Activity Index (DAI)
Procedure:
-
Induction of Colitis: Administer 2-3% (w/v) DSS in the drinking water to mice for 5-7 consecutive days.[1][12][13]
-
Treatment: this compound can be administered via various routes, such as intraperitoneal (i.p.) or subcutaneous (s.c.) injection, or oral gavage. The dosage and frequency will need to be optimized, but based on studies with other PAR2 agonists, a daily administration schedule is common.
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces. Calculate the Disease Activity Index (DAI) based on these parameters.
-
Termination and Analysis: At the end of the study period, euthanize the mice and collect colonic tissue.
-
Endpoints:
-
Measure colon length and weight.
-
Perform histological analysis (H&E staining) to assess tissue damage, inflammation, and crypt loss.
-
Measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
-
Analyze cytokine levels (e.g., TNF-α, IL-6, IL-1β, IL-10) in colon tissue homogenates using ELISA or qPCR.
-
Assess intestinal permeability using an in vivo FITC-dextran assay.
-
Caption: Experimental workflow for DSS-induced colitis.
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis
This model involves the intrarectal administration of the haptenating agent TNBS, which elicits a T-cell-mediated immune response, sharing features with Crohn's disease.[9][10][11][14]
Materials:
-
2,4,6-Trinitrobenzene sulfonic acid (TNBS)
-
This compound
-
Catheter for intrarectal administration
-
Animal balance
-
Scoring systems for macroscopic and microscopic damage
Procedure:
-
Sensitization (Optional): A pre-sensitization step with TNBS applied to the skin can be performed to enhance the delayed-type hypersensitivity reaction.
-
Induction of Colitis: Anesthetize the mice and slowly administer TNBS dissolved in ethanol (typically 30-50%) into the colon via a catheter inserted into the rectum.[9][10][11][14]
-
Treatment: Administer this compound or vehicle as described for the DSS model.
-
Monitoring: Monitor the mice for changes in body weight and clinical signs of colitis.
-
Termination and Analysis: Euthanize the mice at a predetermined time point (e.g., 3-7 days for acute models) and collect colonic tissue.
-
Endpoints:
-
Assess macroscopic damage to the colon (e.g., ulceration, inflammation, adhesions).
-
Perform histological analysis to evaluate the extent and depth of inflammation and tissue damage.
-
Measure MPO activity.
-
Analyze cytokine profiles, particularly Th1-associated cytokines like IFN-γ and TNF-α.
-
Caption: Experimental workflow for TNBS-induced colitis.
In Vivo Intestinal Permeability Assay
This protocol measures the passage of a fluorescent probe from the gut into the bloodstream, providing an index of intestinal barrier integrity.[15][16]
Materials:
-
Fluorescein isothiocyanate-dextran (FITC-dextran), 4 kDa
-
Phosphate-buffered saline (PBS)
-
Gavage needles
-
Microplate fluorometer
Procedure:
-
Fasting: Fast the mice for 4-6 hours with free access to water.
-
Gavage: Administer FITC-dextran (e.g., 600 mg/kg) dissolved in PBS by oral gavage.
-
Blood Collection: After a defined period (e.g., 4 hours), collect blood via cardiac puncture or from the retro-orbital sinus.
-
Plasma Separation: Centrifuge the blood to separate the plasma.
-
Fluorescence Measurement: Measure the fluorescence of the plasma using a microplate fluorometer (excitation ~485 nm, emission ~528 nm).
-
Quantification: Determine the concentration of FITC-dextran in the plasma by comparing the fluorescence to a standard curve.
Conclusion
This compound is a powerful research tool for elucidating the complex role of PAR2 in the pathophysiology of IBD. Its high potency and selectivity allow for precise modulation of PAR2 signaling in vivo. By utilizing established experimental models of colitis, such as those induced by DSS and TNBS, in conjunction with detailed molecular and physiological analyses, researchers can further unravel the therapeutic potential of targeting PAR2 in IBD. The dual nature of PAR2 signaling underscores the importance of carefully designed experiments to delineate the specific pathways and cellular players involved in its pro-inflammatory and protective effects in the gut.
References
- 1. socmucimm.org [socmucimm.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2-furoyl-LIGRLO-amide: a potent and selective proteinase-activated receptor 2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SIRT1/PGC-1 pathway activation triggers autophagy/mitophagy and attenuates oxidative damage in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. TNBS-Induced Colitis Model - takisbiotech [takisbiotech.com]
- 11. mdpi.com [mdpi.com]
- 12. redoxis.se [redoxis.se]
- 13. noblelifesci.com [noblelifesci.com]
- 14. The TNBS-induced colitis animal model: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mmpc.org [mmpc.org]
- 16. Small Intestinal Permeability and Gut-Transit Time Determined with Low and High Molecular Weight Fluorescein Isothiocyanate-Dextrans in C3H Mice - PMC [pmc.ncbi.nlm.nih.gov]
Understanding PAR2 Signaling with 2-Furoyl-LIGRLO-amide TFA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteinase-activated receptor 2 (PAR2), a member of the G-protein coupled receptor (GPCR) superfamily, plays a critical role in a variety of physiological and pathological processes, including inflammation, nociception, and vascular regulation. Unlike typical GPCRs that are activated by soluble ligands, PARs are activated by proteolytic cleavage of their extracellular N-terminus, which unmasks a "tethered ligand" that binds to and activates the receptor. 2-Furoyl-LIGRLO-amide TFA is a potent and selective synthetic peptide agonist of PAR2.[1][2][3][4][5] Its high potency and selectivity make it an invaluable tool for elucidating the complex signaling pathways downstream of PAR2 activation. This technical guide provides a comprehensive overview of this compound, its mechanism of action, experimental protocols for its use, and a summary of its quantitative pharmacological properties.
Mechanism of Action and Signaling Pathways
This compound acts as a direct agonist of PAR2, mimicking the action of the tethered ligand that is exposed following proteolytic cleavage.[6] This activation triggers a cascade of intracellular signaling events. The primary signaling pathways activated by PAR2 are the mitogen-activated protein kinase (MAPK) and intracellular calcium (Ca2+) signaling pathways.[6]
Upon binding of this compound, PAR2 undergoes a conformational change, leading to the activation of heterotrimeric G-proteins. This results in the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium.[1] The increase in intracellular calcium, along with DAG, activates various downstream effectors, including protein kinase C (PKC).
Simultaneously, PAR2 activation can also initiate the MAPK/ERK signaling cascade, which is crucial for regulating cellular processes such as proliferation and differentiation.[6] Furthermore, like many GPCRs, PAR2 can also signal through β-arrestin-dependent pathways, which can mediate distinct cellular responses.[1]
Quantitative Data
This compound is significantly more potent than the endogenous PAR2 activating peptide, SLIGRL-NH2. The following tables summarize the key quantitative data for this compound in various in vitro and in vivo assays.
Table 1: In Vitro Potency of this compound
| Assay | Cell Line/Tissue | Parameter | Value | Reference |
| Calcium Signaling | Rat PAR2-expressing KNRK cells | pD2 | 7.0 | [1][2][4] |
| Calcium Signaling | Human PAR2-expressing HEK293 cells | EC50 (Peak Response) | 235 nM | [6] |
| Calcium Signaling | Human PAR2-expressing HEK293 cells | EC50 (Area Under Curve) | 114 nM | [6] |
| Arterial Vasodilation | Rat Aorta | Potency vs. SLIGRL-NH2 | 10-300 times more potent | [1][3] |
| Arterial Vasodilation | Murine Femoral Arteries | Potency vs. SLIGRL-NH2 | 10-300 times more potent | [1][3] |
Table 2: Comparative Potency of PAR2 Agonists in Calcium Signaling (HEK293 Cells)
| Agonist | EC50 (Peak Response) | EC50 (Area Under Curve) | Reference |
| This compound | 235 nM | 114 nM | [6] |
| 2-at-LIGRL-NH2 | 314 nM | 106 nM | [6] |
| 6-an-LIGRL-NH2 | 403 nM | 254 nM | [6] |
| SLIGRL-NH2 | >10 µM | >10 µM | [6] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Intracellular Calcium Imaging in HEK293 Cells
This protocol describes the measurement of intracellular calcium mobilization in Human Embryonic Kidney (HEK293) cells expressing PAR2 upon stimulation with this compound.
Materials:
-
HEK293 cells stably expressing human PAR2
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Fura-2 AM or Fluo-3 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound stock solution (in DMSO or water)
-
96-well black-walled, clear-bottom microplate
-
Fluorescence microplate reader or fluorescence microscope with ratiometric imaging capabilities
Procedure:
-
Cell Culture: Culture PAR2-expressing HEK293 cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells into a 96-well black-walled, clear-bottom microplate at a density of 50,000-80,000 cells per well and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (2-5 µM) or Fluo-3 AM (2-5 µM) and an equal concentration of Pluronic F-127 in HBSS.
-
Remove the culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well and incubate for 30-60 minutes at 37°C.
-
-
Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye.
-
Compound Addition and Measurement:
-
Prepare serial dilutions of this compound in HBSS.
-
Place the microplate in a fluorescence microplate reader.
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Add the this compound dilutions to the wells.
-
Immediately begin recording the fluorescence intensity for 2-5 minutes. For Fura-2, measure the ratio of emission at 510 nm following excitation at 340 nm and 380 nm. For Fluo-3, measure the emission at ~525 nm following excitation at ~488 nm.
-
-
Data Analysis: The change in fluorescence intensity or ratio is proportional to the change in intracellular calcium concentration. Calculate the peak response or the area under the curve for each concentration and plot a dose-response curve to determine the EC50 value.
Arterial Vasodilation Assay
This protocol describes the measurement of the vasodilatory effect of this compound on isolated arterial rings.
Materials:
-
Male Wistar rats or C57BL/6 mice
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11.1 glucose)
-
Phenylephrine (B352888) or other vasoconstrictor
-
This compound stock solution
-
Organ bath system with force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved ethical protocols.
-
Carefully dissect the thoracic aorta or femoral artery and place it in ice-cold Krebs-Henseleit solution.
-
Clean the artery of adhering fat and connective tissue and cut it into 2-3 mm rings.
-
-
Mounting: Mount the arterial rings in an organ bath containing Krebs-Henseleit solution maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Equilibration and Pre-contraction:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g.
-
Pre-contract the arterial rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
-
Compound Addition: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.
-
Measurement: Record the changes in isometric tension. Relaxation is expressed as a percentage of the pre-contraction induced by phenylephrine.
-
Data Analysis: Plot the concentration-response curve for the relaxation induced by this compound to determine its potency (EC50).
In Vivo Itch Model
This protocol describes a behavioral model to assess the pruritic (itch-inducing) effects of this compound in mice.
Materials:
-
Male C57BL/6 mice
-
This compound solution in sterile saline
-
Observation chambers
-
Video recording equipment
Procedure:
-
Acclimatization: Acclimatize the mice to the observation chambers for at least 30 minutes before the experiment.
-
Injection: Administer an intradermal injection of this compound (e.g., 10-50 µg in 20-50 µL) into the rostral back or nape of the neck of the mice. A control group should receive a saline injection.
-
Observation: Immediately after the injection, place the mice back into the observation chambers and record their behavior for 30-60 minutes.
-
Data Analysis: Count the number of scratching bouts directed towards the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site. Compare the number of scratches in the agonist-treated group to the control group.
Conclusion
This compound is a powerful and selective pharmacological tool for investigating PAR2 signaling. Its high potency allows for the robust activation of PAR2-mediated pathways, facilitating the study of their roles in health and disease. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of PAR2 biology. The continued use of this compound will undoubtedly contribute to a deeper understanding of the multifaceted roles of PAR2 and may aid in the development of novel therapeutics targeting this important receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2-furoyl-LIGRLO-amide: a potent and selective proteinase-activated receptor 2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Protease-activated Receptor-2-specific Agonists 2-Aminothiazol-4-yl-LIGRL-NH2 and 6-Aminonicotinyl-LIGRL-NH2 Stimulate Multiple Signaling Pathways to Induce Physiological Responses in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-Furoyl-LIGRLO-amide TFA in In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Furoyl-LIGRLO-amide TFA is a highly potent and selective synthetic peptide agonist for the Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, pain, and itch.[1][2] Its enhanced potency and stability compared to the endogenous PAR2 activating peptide (SLIGRL-NH2) make it a valuable tool for in vivo investigations into PAR2 signaling and its role in disease.[3][4][5] These application notes provide an overview of the in vivo use of this compound, including detailed experimental protocols and a summary of its signaling pathways.
Mechanism of Action
This compound selectively binds to and activates PAR2, initiating a cascade of intracellular signaling events. PAR2 activation is known to couple to multiple G protein subtypes, including Gαq/11, Gαi/o, and Gα12/13, as well as engaging G protein-independent pathways mediated by β-arrestins. This dual signaling capacity allows PAR2 to elicit a wide range of cellular responses.
Signaling Pathways
The activation of PAR2 by this compound triggers two main signaling cascades:
-
G Protein-Dependent Signaling:
-
Gαq/11 Pathway: Activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and activation of protein kinase C (PKC).
-
Gαi/o Pathway: Inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
-
Gα12/13 Pathway: Activation of Rho GTPases, influencing the actin cytoskeleton and cell migration.
-
-
β-Arrestin-Dependent Signaling: Following agonist binding and G protein-coupled receptor kinase (GRK)-mediated phosphorylation, β-arrestins are recruited to the receptor. This leads to receptor desensitization and internalization, as well as scaffolding of various signaling proteins, including those involved in the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2).
Figure 1: PAR2 Signaling Pathways Activated by 2-Furoyl-LIGRLO-amide.
Data Presentation
In Vitro Potency
| Agonist | Assay | Cell Type/Tissue | Potency (pD2/EC50) | Reference |
| 2-Furoyl-LIGRLO-amide | Intracellular Ca²⁺ Increase | Human PAR2-expressing cells | pD2 = 7.0 | [1][2] |
| Intracellular Ca²⁺ Increase | Rat PAR2-expressing cells | 10-25 times more potent than SLIGRL-NH2 | [3][4] | |
| Arterial Vasodilation | Rat Aorta | 10-300 times more potent than SLIGRL-NH2 | [3][4] | |
| SLIGRL-NH2 | Intracellular Ca²⁺ Increase | Human PAR2-expressing cells | Micromolar range | [3][4] |
In Vivo Efficacy
| Model | Species | Administration Route | Dose | Observed Effect | Reference |
| Acute Itch | Mouse | Intradermal | 10 µg | Increased scratching behavior | [1] |
| Delayed-Type Hypersensitivity | Mouse | Intraperitoneal | 10 µM/g | Reduced ear swelling | [6] |
| Gastric Mucosal Injury | Mouse | Intraperitoneal | 0.3-1 µmol/kg | Cytoprotective effect | [5] |
| Visceral Nociception | Rat | Not specified | More potent than SLIGRL-NH2 | Facilitation of capsaicin-evoked nociception | [7] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
This compound is soluble in aqueous solutions.[8] For in vivo experiments, it is typically dissolved in sterile, pyrogen-free phosphate-buffered saline (PBS) or saline.
Materials:
-
This compound powder
-
Sterile, pyrogen-free PBS (pH 7.4) or 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and the total volume needed for the experiment.
-
Aseptically weigh the calculated amount of the peptide and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile PBS or saline to the tube.
-
Vortex the solution until the peptide is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Sterile-filter the solution using a 0.22 µm filter into a new sterile tube.
-
The solution is now ready for in vivo administration. It is recommended to prepare fresh solutions for each experiment.
In Vivo Experimental Protocol: Collagen-Induced Arthritis (CIA) in Rats (Adapted)
Objective: To evaluate the effect of PAR2 activation by this compound on the development and severity of collagen-induced arthritis in rats.
Animal Model: Male Wistar or Lewis rats (6-8 weeks old) are commonly used as they are susceptible to CIA induction.[12]
Induction of Arthritis:
-
Prepare an emulsion of bovine or chicken type II collagen (2 mg/mL in 0.05 M acetic acid) with an equal volume of Complete Freund's Adjuvant (CFA).
-
On day 0, immunize rats with an intradermal injection of 100 µL of the emulsion at the base of the tail.
-
On day 7, administer a booster injection of 100 µL of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) at a different site near the base of the tail.
Experimental Groups:
-
Group 1: Control (Vehicle): CIA rats treated with sterile PBS or saline.
-
Group 2: this compound (Low Dose): CIA rats treated with a low dose of the compound (e.g., 0.1 - 1 mg/kg).
-
Group 3: this compound (High Dose): CIA rats treated with a high dose of the compound (e.g., 1 - 10 mg/kg).
-
Group 4: Positive Control (e.g., Methotrexate): CIA rats treated with a known anti-arthritic drug.
Treatment Protocol:
-
Administration Route: Intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Treatment Schedule: Administer the treatments daily or every other day, starting from the day of the booster immunization (day 7) or upon the first signs of arthritis (typically around day 10-14).
Assessment of Arthritis:
-
Clinical Scoring: Monitor the rats daily for signs of arthritis. Score each paw on a scale of 0-4 based on the degree of erythema, swelling, and joint deformity. The maximum score per rat is 16.
-
Paw Volume Measurement: Measure the volume of each paw using a plethysmometer at regular intervals.
-
Histopathological Analysis: At the end of the experiment, sacrifice the animals and collect the joints for histological examination. Assess synovial inflammation, cartilage destruction, and bone erosion.
-
Biomarker Analysis: Collect blood samples to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-collagen antibodies.
Figure 2: Experimental Workflow for the Collagen-Induced Arthritis Model.
Conclusion
This compound is a powerful tool for investigating the in vivo roles of PAR2. Its high potency and selectivity allow for targeted activation of this receptor in various disease models. The provided protocols and data serve as a guide for researchers to design and execute robust in vivo experiments to further elucidate the complex functions of PAR2 in health and disease. As with any in vivo study, appropriate ethical considerations and optimization of experimental parameters are crucial for obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-furoyl-LIGRLO-amide: a potent and selective proteinase-activated receptor 2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Furoyl-LIGRL-NH2, a potent agonist for proteinase-activated receptor-2, as a gastric mucosal cytoprotective agent in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Manipulation of tissue factor-mediated basal PAR-2 signalling on macrophages determines sensitivity for IFNγ responsiveness and significantly modifies the phenotype of murine DTH [frontiersin.org]
- 7. 2-Furoyl-LIGRLO-NH2 (Potent and Selective Protease-Activated Receptor 2 (PAR2) Agonist) - Echelon Biosciences [echelon-inc.com]
- 8. 2-Furoyl-LIGRLO-amide | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 9. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chondrex.com [chondrex.com]
- 11. Native type II collagen-induced arthritis in the rat. I. Incidence and humoral response to collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenotypic characterization of type II collagen-induced arthritis in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
Preparing a Stock Solution of 2-Furoyl-LIGRLO-amide TFA: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Furoyl-LIGRLO-amide TFA is a potent and selective synthetic peptide agonist for the Proteinase-Activated Receptor 2 (PAR2), a G-protein coupled receptor involved in a variety of physiological and pathophysiological processes, including inflammation, pain, and vasodilation.[1][2][3][4] As a valuable tool in PAR2 research, the proper preparation of a stable, concentrated stock solution is critical for obtaining accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution.
Physicochemical Properties and Solubility
This compound is a lyophilized powder that is typically shipped at room temperature. For long-term storage, it is recommended to store the lyophilized peptide at -20°C or -80°C.[5] The trifluoroacetate (B77799) (TFA) salt form is a common result of the peptide purification process. While generally not a concern for in vitro studies, researchers should be aware of its presence.
The solubility of this compound has been reported in water. One source indicates solubility up to 1 mg/mL in water, while another suggests a higher solubility of 50 mg/mL may be achievable with the aid of ultrasonication.[6] For creating a highly concentrated stock solution, Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for peptides.
Data Presentation
| Parameter | Value | Source |
| Product Name | This compound | N/A |
| Target | Proteinase-Activated Receptor 2 (PAR2) Agonist | [1][2][3][5][7] |
| Molecular Weight | ~891.98 g/mol (as TFA salt) | [5][7] |
| Appearance | Lyophilized powder | N/A |
| Recommended Storage (Lyophilized) | -20°C or -80°C | [5] |
| Recommended Storage (Stock Solution) | -20°C or -80°C in aliquots | [2][8] |
| Reported Solubility in Water | Up to 1 mg/mL | [9] |
| Reported Solubility in Water with Sonication | 50 mg/mL | [6] |
| Recommended Solvents for Stock Solution | Sterile Water, DMSO | Inferred from general peptide handling guidelines |
Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture inside the vial, which can affect the stability of the peptide.
-
Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Calculation of Solvent Volume:
-
Determine the mass of the this compound in the vial (e.g., 1 mg).
-
Use the molecular weight (MW ≈ 891.98 g/mol ) to calculate the required volume of DMSO for a 10 mM stock solution.
-
Formula: Volume (L) = Mass (g) / (MW ( g/mol ) * Concentration (mol/L))
-
Example for 1 mg:
-
Mass = 0.001 g
-
MW = 891.98 g/mol
-
Concentration = 0.010 mol/L
-
Volume (L) = 0.001 / (891.98 * 0.010) ≈ 0.000112 L = 112 µL
-
-
-
Reconstitution:
-
Carefully add the calculated volume of DMSO to the vial containing the peptide.
-
Recap the vial and gently vortex or swirl to dissolve the powder. Sonication in a water bath for a few minutes can aid in dissolution if necessary. Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the stock solution into smaller, single-use volumes in sterile, low-protein binding microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C. When stored properly, the stock solution should be stable for several months.
-
Mandatory Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: Simplified signaling pathway of PAR2 activation.
Conclusion
Proper preparation and storage of this compound stock solutions are paramount for reliable and reproducible results in PAR2 research. By following this detailed protocol, researchers can ensure the integrity and stability of this potent PAR2 agonist for their experimental needs. Always refer to the manufacturer's specific instructions and safety data sheets for the most accurate and up-to-date information.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. genscript.com [genscript.com]
- 3. chempep.com [chempep.com]
- 4. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 5. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 6. jpt.com [jpt.com]
- 7. lifetein.com [lifetein.com]
- 8. bachem.com [bachem.com]
- 9. genscript.com [genscript.com]
Application Notes and Protocols for 2-Furoyl-LIGRLO-amide TFA in Calcium Imaging Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Furoyl-LIGRLO-amide TFA is a potent and selective synthetic peptide agonist for the Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor (GPCR).[1][2][3][4] Its high affinity and selectivity make it an invaluable tool for studying PAR2 signaling pathways, particularly those involving intracellular calcium mobilization. In the field of drug development, it serves as a crucial pharmacological tool for screening and characterizing potential PAR2 modulators.
Activation of PAR2 by agonists like 2-Furoyl-LIGRLO-amide initiates a signaling cascade that leads to a transient increase in intracellular calcium concentration ([Ca²⁺]i).[5][6] This makes it an ideal compound for use in calcium imaging experiments to probe receptor function and screen for novel therapeutics. These application notes provide detailed protocols for utilizing this compound in calcium imaging studies and present key quantitative data to facilitate experimental design and interpretation.
Mechanism of Action: PAR2-Mediated Calcium Signaling
2-Furoyl-LIGRLO-amide mimics the action of the endogenous tethered ligand that is unmasked upon proteolytic cleavage of the PAR2 N-terminus.[7][8] Binding of the agonist to PAR2 leads to the activation of the heterotrimeric G-protein Gq. Activated Gq, in turn, stimulates phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytosol.[7][9] This rapid increase in intracellular calcium can be visualized and quantified using fluorescent calcium indicators.
Data Presentation
The potency of this compound can be quantified by its pD₂ value, which is the negative logarithm of the EC₅₀ (the concentration at which it produces 50% of its maximal effect). The following table summarizes key quantitative data from the literature.
| Parameter | Cell Line | Agonist | pD₂ | Maximal Response (Eₘₐₓ) | Reference |
| Calcium Signaling | Rat PAR2-expressing KNRK cells | 2-Furoyl-LIGRLO-NH₂ | 7.0 ± 0.1 | 88 ± 3% of A23187 response | [10] |
| Rat PAR2-expressing KNRK cells | SLIGRL-NH₂ | 5.6 ± 0.1 | Not specified | [10] | |
| Human PAR2-expressing HEK293 cells | 2-Furoyl-LIGRLO-NH₂ | 5.4 ± 0.1 | 92 ± 3% of A21387 response | [10] | |
| Vasorelaxation | Rat Aorta | 2-Furoyl-LIGRLO-NH₂ | 6.5 ± 0.1 | 68 ± 4% relaxation | [10] |
| Rat Aorta | SLIGRL-NH₂ | Not specified | Not specified | [10] |
Experimental Protocols
This section provides a detailed protocol for a typical calcium imaging experiment using this compound and the ratiometric fluorescent indicator Fura-2 AM.
Materials
-
This compound (prepare stock solution in DMSO or aqueous buffer)
-
Fura-2 AM (acetoxymethyl ester form of Fura-2)
-
Pluronic F-127 (optional, aids in dye solubilization)
-
Probenecid (optional, inhibits organic anion transporters to prevent dye extrusion)
-
HEPES-buffered saline (HBS) or other suitable recording buffer
-
Cells expressing PAR2 (e.g., HEK293, KNRK, or primary cells)
-
Poly-L-lysine coated coverslips or imaging plates
-
Fluorescence microscope equipped for ratiometric imaging (340nm and 380nm excitation, ~510nm emission)
Experimental Workflow
Detailed Methodology
1. Cell Preparation:
-
Seed PAR2-expressing cells onto poly-L-lysine coated glass coverslips or imaging plates 24-48 hours prior to the experiment to achieve 70-80% confluency.
-
Culture cells in appropriate growth medium and conditions.
2. Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution. A typical concentration is 1-5 µM Fura-2 AM in recording buffer.[11] To aid solubilization, first dissolve Fura-2 AM in a small volume of DMSO, and then dilute into the buffer.[12] The addition of Pluronic F-127 (0.02%) can also improve dye loading.[13]
-
Wash the cells twice with pre-warmed recording buffer.[11]
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.[11][12][13] The optimal loading time and temperature should be determined empirically for each cell type.
3. Washing and De-esterification:
-
After loading, wash the cells twice with fresh recording buffer to remove extracellular dye.[11]
-
Incubate the cells in recording buffer for an additional 30 minutes to allow for complete de-esterification of the Fura-2 AM by intracellular esterases, which traps the active Fura-2 dye inside the cells.[12][14]
4. Calcium Imaging:
-
Mount the coverslip with the loaded cells onto the stage of the fluorescence microscope.
-
Perfuse the cells with recording buffer.
-
Acquire a stable baseline fluorescence signal by alternating excitation at 340 nm and 380 nm and measuring the emission at ~510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.
-
Prepare a working solution of this compound in the recording buffer at the desired final concentration.
-
Add the this compound solution to the cells while continuously recording the fluorescence.
-
Continue recording until the calcium signal returns to baseline or reaches a plateau.
5. Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm for each time point.
-
The change in the F340/F380 ratio over time reflects the change in intracellular calcium concentration.
-
The peak response following agonist addition can be quantified and compared across different experimental conditions.
-
For absolute calcium concentration measurements, a calibration can be performed at the end of the experiment using ionomycin (B1663694) in the presence of high and low calcium concentrations.[12]
Logical Relationships in Experimental Design
Conclusion
This compound is a powerful and selective tool for investigating PAR2-mediated calcium signaling. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug development professionals to design, execute, and interpret calcium imaging experiments using this potent agonist. Careful optimization of experimental parameters for specific cell types and imaging systems will ensure high-quality, reproducible data for advancing our understanding of PAR2 biology and its role in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2-furoyl-LIGRLO-amide: a potent and selective proteinase-activated receptor 2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. Proteinase-activated receptor 2-mediated calcium signaling in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protease‐Activated Receptor 2 Activation Provokes an Increase in Intracellular Calcium and Serotonin Secretion in a Human Enteroendocrine Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protease-mediated activation of Par2 elicits calcium waves during zebrafish egg activation and blastomere cleavage | PLOS Biology [journals.plos.org]
- 8. 2-Furoyl-LIGR-Amide (Protease-Activated Receptor 2 (PAR2) Agonist) - Echelon Biosciences [echelon-inc.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. brainvta.tech [brainvta.tech]
- 12. moodle2.units.it [moodle2.units.it]
- 13. ionbiosciences.com [ionbiosciences.com]
- 14. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
Application Notes and Protocols for 2-Furoyl-LIGRLO-amide TFA in Smooth Muscle Contraction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Furoyl-LIGRLO-amide TFA is a potent and selective synthetic peptide agonist for Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor involved in a variety of physiological and pathophysiological processes, including inflammation, pain, and smooth muscle function.[1][2][3][4] While PAR2 activation in vascular smooth muscle predominantly leads to vasodilation and relaxation, its effects on other smooth muscle types, such as those in the gastrointestinal tract, airways, and prostate, can be complex and may include contraction or biphasic responses (an initial relaxation followed by contraction).[5][6] One study has noted that 2-Furoyl-LIGRLO-NH2 can cause both an endothelium-dependent relaxation and an endothelium-independent contraction in a rat model.
These application notes provide a comprehensive guide for utilizing this compound in in vitro smooth muscle contraction assays, with a focus on experimental design, protocol execution, and data interpretation.
Mechanism of Action: PAR2-Mediated Smooth Muscle Contraction
Activation of PAR2 by agonists like this compound in certain smooth muscle cells initiates a signaling cascade that leads to an increase in intracellular calcium ([Ca2+]i) and subsequent contraction. The primary pathway involves the coupling of the activated PAR2 receptor to Gq/11 proteins. This activates phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm. The elevated [Ca2+]i binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.
Data Presentation
| Agonist | Assay Type | Tissue/Cell Line | Species | Potency (pD2) | Reference |
| This compound | Relaxation | Femoral Artery | Murine | 7.0 | [2][3] |
| This compound | Relaxation | Aorta | Rat | ~6.5 | [1] |
| This compound | Intracellular Ca2+ Mobilization | PAR2-expressing HEK293 cells | Human | ~7.0 | [1] |
| This compound | Intracellular Ca2+ Mobilization | PAR2-expressing KNRK cells | Rat | ~7.5 | [1] |
pD2 is the negative logarithm of the EC50 value.
Experimental Protocols
Isolated Tissue Organ Bath Assay for Smooth Muscle Contraction
This protocol describes a standard method for assessing the contractile response of isolated smooth muscle tissues to this compound. The specific tissue (e.g., intestinal segment, bronchial ring, prostate strip) should be chosen based on the research question.
Materials:
-
This compound: Prepare a stock solution (e.g., 10 mM in sterile water or DMSO) and make serial dilutions in the physiological salt solution on the day of the experiment.
-
Isolated Smooth Muscle Tissue: E.g., guinea pig ileum, rat trachea, or human prostate tissue obtained under ethical approval.
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution is commonly used. Composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1. The solution should be maintained at 37°C and continuously aerated with carbogen (B8564812) (95% O2 / 5% CO2) to maintain a pH of ~7.4.
-
Standard Contractile Agent: E.g., Potassium Chloride (KCl, 60-80 mM) to test tissue viability.
-
Isolated Organ Bath System: Including a water-jacketed tissue chamber, force-displacement transducer, amplifier, and data acquisition system.
-
Dissection Tools: Fine scissors, forceps.
-
Suture Thread.
Procedure:
-
System Preparation:
-
Assemble and calibrate the organ bath system according to the manufacturer's instructions.
-
Fill the tissue chambers with PSS and allow the system to equilibrate to 37°C while continuously bubbling with carbogen.
-
-
Tissue Preparation:
-
Euthanize the animal according to institutionally approved ethical guidelines.
-
Promptly dissect the desired smooth muscle tissue and place it in a petri dish containing cold, carbogen-aerated PSS.
-
Carefully clean the tissue of any adhering fat and connective tissue.
-
Prepare tissue segments of an appropriate size (e.g., 1.5-2 cm long strips or 2-3 mm wide rings).
-
Tie a suture to each end of the tissue preparation.
-
-
Tissue Mounting and Equilibration:
-
Mount the tissue strip in the organ bath chamber by attaching one suture to a fixed hook and the other to the force-displacement transducer.
-
Apply a basal resting tension (e.g., 0.5-1.0 g, this needs to be optimized for each tissue type).
-
Allow the tissue to equilibrate for at least 60-90 minutes. During this period, wash the tissue with fresh, pre-warmed PSS every 15-20 minutes.
-
-
Viability and Normalization:
-
After equilibration, assess the tissue's viability by inducing a contraction with a high concentration of KCl (e.g., 60 mM). A robust and stable contraction indicates a healthy preparation.
-
Wash the tissue thoroughly with PSS to allow it to return to the baseline resting tension. This may require several washes over 30-45 minutes. The response to KCl can be used to normalize the responses to the test agonist.
-
-
Cumulative Concentration-Response Curve:
-
Once the baseline is stable, add this compound to the bath in a cumulative manner, starting with the lowest concentration.
-
Allow the response to each concentration to reach a stable plateau before adding the next, higher concentration.
-
Record the contractile response at each concentration.
-
-
Data Analysis:
-
Measure the peak contractile response at each concentration of this compound.
-
Express the responses as a percentage of the maximal contraction induced by KCl.
-
Plot the concentration-response curve using a logarithmic scale for the agonist concentration.
-
Calculate the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response) from the curve using non-linear regression analysis. The pD2 can then be calculated as -log(EC50).
-
Concluding Remarks
This compound is a valuable pharmacological tool for probing the function of PAR2 in smooth muscle. While its effects can be tissue-specific, with relaxation being a common observation in vascular preparations, the potential for inducing contraction or biphasic responses in other smooth muscle types makes it a versatile compound for investigation. The provided protocols offer a robust framework for quantifying the effects of this compound on smooth muscle contractility. Careful experimental design and tissue selection are paramount to accurately characterizing its physiological role.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2-Furoyl-LIGRLO-amide | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 4. 2-furoyl-LIGRLO-amide: a potent and selective proteinase-activated receptor 2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Expression and function of proteinase-activated receptor 2 in human bronchial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Furoyl-LIGRLO-amide TFA in Mouse Models of Pain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Furoyl-LIGRLO-amide TFA, a potent and selective agonist for Proteinase-Activated Receptor 2 (PAR2), in preclinical mouse models of pain. This document includes detailed experimental protocols, a summary of quantitative data from relevant studies, and a visualization of the key signaling pathways involved.
Introduction
This compound is a synthetic peptide agonist that selectively activates PAR2, a G protein-coupled receptor implicated in pain and inflammation. Activation of PAR2 on sensory neurons is known to contribute to mechanical and thermal hyperalgesia. These protocols are designed to guide researchers in utilizing this compound to investigate PAR2-mediated pain mechanisms in vivo.
Data Presentation
The following tables summarize the quantitative data on the effects of 2-Furoyl-LIGRLO-amide administration in mouse models of pain and related biological responses.
Table 1: In Vivo Administration and Effects of 2-Furoyl-LIGRLO-amide in Mice
| Animal Model | Administration Route | Dose | Observed Effect | Reference |
| Wild-Type Mice | Intra-articular (knee joint) | Not Specified | Increased spontaneous firing rate of joint afferent nerves. | [1] |
| Wild-Type and Trpv3-/- Mice | Intradermal (nape of the neck) | 10 µg | Induced acute itch (scratching behavior) in Wild-Type mice. | [2][3] |
Note: Data on the direct analgesic or hyperalgesic effects of this compound in standard pain models (von Frey, hot plate, formalin) using specific doses is limited in the reviewed literature. The data presented reflects its use in related models of sensory neuron activation and itch.
Experimental Protocols
Detailed methodologies for key experiments to assess pain-related behaviors in mice following the administration of this compound are provided below.
Protocol 1: Assessment of Mechanical Allodynia using Von Frey Filaments
This protocol is designed to measure changes in mechanical sensitivity following intraplantar administration of this compound.
Materials:
-
This compound
-
Sterile, pyrogen-free saline
-
Hamilton syringe (10 µL) with a 30-gauge needle
-
Von Frey filaments of varying forces
-
Elevated wire mesh platform
-
Testing chambers
Procedure:
-
Animal Acclimation: Acclimate mice to the testing environment by placing them in the individual testing chambers on the wire mesh platform for at least 30-60 minutes daily for 2-3 days prior to the experiment.
-
Baseline Measurement: Determine the baseline paw withdrawal threshold (PWT) for each mouse by applying von Frey filaments to the plantar surface of the hind paw. Start with a mid-range filament and use the "up-down" method to determine the 50% withdrawal threshold.
-
Drug Administration:
-
Prepare a stock solution of this compound in sterile saline. A suggested starting concentration for intraplantar injection is in the range of 10-100 µM.
-
Inject a volume of 10-20 µL of the this compound solution or vehicle (saline) into the plantar surface of the mouse's hind paw.
-
-
Post-Injection Assessment: Measure the PWT at various time points post-injection (e.g., 30 minutes, 1, 2, 4, and 24 hours) to assess the development and duration of mechanical hyperalgesia.
Protocol 2: Assessment of Thermal Nociception using the Hot Plate Test
This protocol measures the response to a thermal stimulus and can be used to assess thermal hyperalgesia induced by intrathecal administration of this compound.
Materials:
-
This compound
-
Sterile, pyrogen-free artificial cerebrospinal fluid (aCSF)
-
Hamilton syringe (5 µL) with a 30-gauge needle for intrathecal injection
-
Hot plate apparatus
Procedure:
-
Animal Acclimation: Acclimate mice to the hot plate apparatus by placing them on the unheated plate for a few minutes each day for 2-3 days before the experiment.
-
Baseline Measurement:
-
Set the hot plate temperature to a constant, non-injurious temperature (e.g., 52-55°C).
-
Place the mouse on the hot plate and record the latency to a nocifensive response (e.g., paw licking, jumping). A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
-
-
Drug Administration (Intrathecal):
-
Prepare a stock solution of this compound in aCSF. A suggested starting dose for intrathecal injection is in the range of 1-10 nmol.
-
Perform an intrathecal injection of 5 µL of the this compound solution or vehicle (aCSF) between the L5 and L6 vertebrae.
-
-
Post-Injection Assessment: Measure the hot plate latency at various time points post-injection (e.g., 15, 30, 60, and 120 minutes) to evaluate the development of thermal hyperalgesia.
Protocol 3: Assessment of Inflammatory Pain using the Formalin Test
This protocol assesses both acute and tonic pain responses and can be used to evaluate the effect of this compound on inflammatory pain.
Materials:
-
This compound
-
Sterile, pyrogen-free saline
-
Formalin solution (e.g., 2.5% in saline)
-
Hamilton syringes
-
Observation chamber
Procedure:
-
Animal Acclimation: Acclimate mice to the observation chamber for at least 30 minutes before the experiment.
-
Drug Pre-treatment (optional): Administer this compound via a desired route (e.g., intrathecal, intraplantar) at a predetermined time before the formalin injection.
-
Formalin Injection: Inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the mouse's hind paw.
-
Behavioral Observation: Immediately after the formalin injection, place the mouse in the observation chamber and record the total time spent licking or biting the injected paw for a period of up to 60 minutes. The observation period is typically divided into two phases:
-
Phase 1 (Acute Pain): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory Pain): 15-60 minutes post-injection.
-
-
Data Analysis: Compare the duration of nocifensive behaviors between the vehicle-treated and this compound-treated groups for both phases.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in these protocols.
Caption: PAR2 signaling cascade in pain perception.
Caption: Workflow for the Von Frey test.
Caption: Workflow for the Hot Plate test.
Caption: Workflow for the Formalin test.
References
Application Notes and Protocols for Studying Itch Response with 2-Furoyl-LIGRLO-amide TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for inducing and quantifying an acute itch response in mice using 2-Furoyl-LIGRLO-amide TFA, a potent and selective agonist for the Proteinase-Activated Receptor 2 (PAR2). Activation of PAR2 on sensory neurons and keratinocytes is a key mechanism in histamine-independent itch. Understanding this pathway is crucial for the development of novel anti-pruritic therapies. 2-Furoyl-LIGRLO-amide is a valuable tool for in vivo pruritus models due to its high potency and selectivity for PAR2.[1][2][3][4][5][6][7]
Data Presentation
The following table summarizes key quantitative data for the experimental protocol described below.
| Parameter | Value | Reference |
| Agonist | This compound | [3] |
| Target | Proteinase-Activated Receptor 2 (PAR2) | [2][4][5] |
| Animal Model | Adult mice (e.g., C57BL/6 or ICR) | [6][8] |
| Route of Administration | Intradermal (i.d.) injection | [9][10][11] |
| Injection Site | Nape of the neck or cheek | [11][12] |
| Vehicle | Sterile 0.9% Saline | [11] |
| Recommended Dose | 10 µg per site | |
| Injection Volume | 10 - 50 µL | [10][12] |
| Needle Gauge | 27-30G | [9][10] |
| Observation Period | 30-60 minutes post-injection | [11] |
| Primary Readout | Number of scratching bouts | [8][11][13] |
Signaling Pathway
The diagram below illustrates the signaling pathway initiated by the binding of 2-Furoyl-LIGRLO-amide to PAR2 on sensory neurons and keratinocytes, leading to the sensation of itch.
Caption: PAR2-mediated itch signaling pathway.
Experimental Workflow
The following diagram outlines the key steps of the experimental protocol for studying the itch response induced by this compound.
Caption: Experimental workflow for itch response study.
Experimental Protocols
1. Animal Model and Housing
-
Species: Adult male or female mice (8-12 weeks old). C57BL/6 or ICR strains are commonly used.
-
Housing: House mice individually for at least 24 hours before the experiment to minimize stress and prevent fighting. Provide food and water ad libitum. Maintain a 12-hour light/dark cycle.
2. Reagent Preparation
-
This compound Solution:
-
Prepare a stock solution of this compound in sterile 0.9% saline. For a 10 µg dose in a 10 µL injection volume, a 1 mg/mL stock solution is convenient.
-
Ensure the compound is fully dissolved. Gentle vortexing may be required.
-
Prepare fresh on the day of the experiment.
-
-
Vehicle Control: Use sterile 0.9% saline.
3. Experimental Procedure
-
Acclimation: Place each mouse in an individual observation cage for at least 1 hour to acclimate to the new environment.
-
Shaving (Optional but Recommended): A day before the experiment, gently shave the injection site (nape of the neck or cheek) to allow for clear observation of the injection and any resulting skin reactions.
-
Intradermal Injection:
-
Gently restrain the mouse.
-
Using a 27-30G needle attached to a Hamilton syringe, perform an intradermal injection of 10-50 µL of the this compound solution or vehicle control into the shaved area.[9][10]
-
A successful intradermal injection will result in the formation of a small, raised bleb under the skin.[9]
-
-
Behavioral Observation:
-
Immediately after the injection, place the mouse back into its observation cage.
-
Start video recording the mouse's behavior for a period of 30 to 60 minutes.[11]
-
4. Quantification of Scratching Behavior
-
Manual Scoring:
-
A trained observer, blinded to the treatment groups, should manually count the number of scratching bouts.
-
A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site, often followed by licking of the paw.[13]
-
-
Automated Scoring Systems:
5. Data Analysis
-
Statistical Analysis: Compare the number of scratching bouts between the this compound-treated group and the vehicle-treated group using an appropriate statistical test, such as a Student's t-test or a Mann-Whitney U test. A p-value of < 0.05 is typically considered statistically significant.
Conclusion
This protocol provides a robust and reproducible method for studying PAR2-mediated itch in mice using this compound. By following these detailed steps, researchers can effectively evaluate the in vivo efficacy of novel anti-pruritic compounds targeting the PAR2 signaling pathway.
References
- 1. Proteinase-Activated Receptor-2 Mediates Itch: A Novel Pathway for Pruritus in Human Skin | Journal of Neuroscience [jneurosci.org]
- 2. Role of PAR-2 in Neuroimmune Communication and Itch - Itch - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. PAR2 mediates itch via TRPV3 signaling in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sensory neurons and circuits mediating itch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-furoyl-LIGRLO-amide: a potent and selective proteinase-activated receptor 2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dissecting the precise nature of itch-evoked scratching - PMC [pmc.ncbi.nlm.nih.gov]
- 9. staff.flinders.edu.au [staff.flinders.edu.au]
- 10. queensu.ca [queensu.ca]
- 11. Acute itch behavior [bio-protocol.org]
- 12. Frontiers | Formalin Itch Test: Low-Dose Formalin Induces Histamine-Independent, TRPA1-Mediated Itch in Mice [frontiersin.org]
- 13. Automated acoustic detection of mouse scratching - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An automated method for registering and quantifying scratching activity in mice: use for drug evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. thestacks.org [thestacks.org]
Application Notes and Protocols for 2-Furoyl-LIGRLO-amide TFA in Vasodilation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Furoyl-LIGRLO-amide TFA is a potent and selective synthetic peptide agonist for the Proteinase-Activated Receptor 2 (PAR2), a G-protein coupled receptor involved in a variety of physiological and pathological processes, including inflammation and vascular tone regulation.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in vasodilation studies, targeting researchers and professionals in drug development.
Mechanism of Action
2-Furoyl-LIGRLO-amide acts as a selective agonist of PAR2, mimicking the tethered ligand that is exposed after proteolytic cleavage of the receptor's N-terminus.[4][5] Activation of PAR2 on vascular endothelial cells initiates a signaling cascade that leads to the production of vasodilatory molecules, primarily nitric oxide (NO) and endothelium-derived hyperpolarizing factor (EDHF).[5][6][7] This results in the relaxation of the underlying vascular smooth muscle cells and subsequent vasodilation.[5]
Quantitative Data
The potency of this compound in inducing vasodilation has been quantified in various studies. It is reported to be 10 to 300 times more potent than the endogenous PAR2 agonist, SLIGRL-NH2.[1][8]
| Parameter | Value | Species/Tissue | Reference |
| pD2 | 7.0 | Not specified | [1][2][3] |
| Potency vs. SLIGRL-NH2 | 10-300x greater | Rat Aorta, Murine Femoral Artery | [1] |
| EC25 | 3.627 nM | Mouse Mesenteric Artery | [9] |
Signaling Pathway
The activation of PAR2 by 2-Furoyl-LIGRLO-amide on endothelial cells triggers a well-defined signaling pathway leading to vasodilation.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-furoyl-LIGRLO-amide: a potent and selective proteinase-activated receptor 2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization and Functions of Protease-Activated Receptor 2 in Obesity, Diabetes, and Metabolic Syndrome: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. PAR-2 elicits afferent arteriolar vasodilation by NO-dependent and NO-independent actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Endothelial PAR2 activation evokes resistance artery relaxation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Neuroinflammation with 2-Furoyl-LIGRLO-amide TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing 2-Furoyl-LIGRLO-amide TFA, a potent and selective agonist of Protease-Activated Receptor 2 (PAR2), to investigate neuroinflammatory processes. Activation of PAR2 on various cell types within the central nervous system (CNS), including microglia and astrocytes, has been implicated in the pathogenesis of several neurological disorders characterized by inflammation. This compound serves as a valuable pharmacological tool to elicit and study these neuroinflammatory responses in both in vitro and in vivo models.[1][2][3][4][5][6][7][8][9]
This document outlines detailed protocols for inducing and assessing neuroinflammation, summarizes key quantitative data from relevant studies, and provides visual representations of the underlying signaling pathways and experimental workflows.
Mechanism of Action
This compound mimics the endogenous tethered ligand that is unmasked upon proteolytic cleavage of the N-terminus of the PAR2 receptor.[4][5] Binding of the agonist to the receptor triggers a conformational change, leading to the activation of downstream signaling cascades.
PAR2 Signaling Pathway in Neuroinflammation
Activation of PAR2 in glial cells initiates a signaling cascade predominantly through Gαq/11, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events culminate in the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade (ERK1/2) and the nuclear factor-kappa B (NF-κB) pathway. The activation of these transcription factors leads to the production and release of various pro-inflammatory mediators, such as cytokines (e.g., TNF-α, IL-6, IL-1β) and nitric oxide (NO).
Figure 1: PAR2 signaling pathway in glial cells.
Data Presentation
The following tables summarize the quantitative data for this compound in various in vitro models.
| Cell Line | Assay | Parameter | Value | Reference |
| 16HBE14o- | Calcium Mobilization | EC50 | 0.84 µM | [10] |
| HEK293T | IP1 Formation | EC50 | 0.15 µM | [1] |
| HEK293 | β-arrestin Recruitment | EC50 | 0.43 µM | [1] |
| KNRK (rat) | Calcium Mobilization | - | 10-25x more potent than SLIGRL-NH2 | [5][11] |
| HEK293 (human) | Calcium Mobilization | - | 10-25x more potent than SLIGRL-NH2 | [5][11] |
| Cell Type | Agonist Concentration | Time Point | Marker | Change | Reference |
| Rat Microglia | 10 µM | 1 h | BDNF | Significant increase | [12] |
| Rat Microglia | 10 µM | 12-24 h | IL-1β | Significant increase | [12] |
| Rat Microglia | 10 µM | 12-24 h | TNF-α | Significant increase | [12] |
| Rat Microglia | 10 µM | 72 h | Nitric Oxide | Significant increase | [12] |
Experimental Protocols
In Vitro Neuroinflammation Models
This protocol describes how to stimulate microglial cells with this compound and measure the subsequent release of inflammatory cytokines and nitric oxide.
Materials:
-
Microglial cell line (e.g., BV-2) or primary microglia
-
Complete culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Griess Reagent System for nitric oxide measurement
-
96-well culture plates
Procedure:
-
Cell Seeding: Seed microglial cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Starvation (Optional): To reduce basal activation, replace the culture medium with serum-free medium for 2-4 hours before stimulation.
-
Stimulation: Prepare a stock solution of this compound in sterile water or PBS. Dilute the stock solution to the desired final concentrations (e.g., 0.1, 1, 10, 25, 50 µM) in culture medium. Replace the medium in each well with the medium containing the agonist. Include a vehicle control (medium without the agonist).
-
Incubation: Incubate the cells for the desired time points. For cytokine release, a 12-24 hour incubation is recommended.[12] For nitric oxide, a 24-72 hour incubation may be necessary.[12]
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 10 minutes to pellet any detached cells. Carefully collect the supernatant for analysis.
-
Analysis:
-
Cytokine Measurement: Quantify the concentration of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Nitric Oxide Measurement: Determine the concentration of nitrite, a stable product of nitric oxide, in the supernatant using the Griess Reagent System.
-
References
- 1. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of PAR-2 attenuates neuroinflammation and improves short-term neurocognitive functions via ERK1/2 signaling following asphyxia-induced cardiac arrest in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-furoyl-LIGRLO-amide: a potent and selective proteinase-activated receptor 2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Glial Fibrillary Acidic Protein and Ionized Calcium-Binding Adapter Molecule 1 Immunostaining Score for the Central Nervous System of Horses With Non-suppurative Encephalitis and Encephalopathies [frontiersin.org]
- 8. Derivatized 2-furoyl-LIGRLO-amide, a versatile and selective probe for proteinase-activated receptor 2: binding and visualization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Furoyl-LIGRLO-amide | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 10. Genetic Targeting of Protease Activated Receptor 2 Reduces Inflammatory Astrogliosis and Improves Recovery of Function after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genomic Analysis of Reactive Astrogliosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transient early neurotrophin release and delayed inflammatory cytokine release by microglia in response to PAR-2 stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
2-Furoyl-LIGRLO-amide TFA solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Furoyl-LIGRLO-amide TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: 2-Furoyl-LIGRLO-amide is a potent and selective synthetic hexapeptide agonist for the Proteinase-Activated Receptor 2 (PAR2).[1][2][3][4][5] It is often supplied as a trifluoroacetate (B77799) (TFA) salt, which results from the purification process using trifluoroacetic acid in reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7][8][9][10]
Q2: What is the mechanism of action for 2-Furoyl-LIGRLO-amide?
Q3: Why is the peptide supplied as a TFA salt?
A3: Trifluoroacetic acid (TFA) is commonly used in the purification of synthetic peptides by RP-HPLC to achieve high purity.[7][8][9] During the lyophilization process, the peptide is isolated as a TFA salt.
Q4: Can the TFA counter-ion interfere with my experiments?
A4: Yes, in some biological assays, residual TFA can affect experimental results.[7][9] It has been reported to inhibit or stimulate cell proliferation in a context-dependent manner.[7] For sensitive applications, it may be necessary to exchange the TFA salt for a more biocompatible one, such as acetate (B1210297) or hydrochloride.[7][8][21][22]
Troubleshooting Guide: Solubility Issues
Problem: this compound is not dissolving in my desired aqueous buffer (e.g., PBS, Tris buffer).
The peptide 2-Furoyl-LIGRLO-amide has a sequence of 2-Furoyl-Leu-Ile-Gly-Arg-Leu-Orn-amide. Its solubility is influenced by the hydrophobic residues (Leu, Ile) and the basic residues (Arg, Orn). The presence of the TFA salt can also affect solubility.
Solution Workflow:
Detailed Steps:
-
Initial Assessment in Water: Before using your entire sample, test the solubility of a small amount in sterile, distilled water.[1][23] One supplier suggests a solubility of up to 1 mg/mL in water.[24]
-
Acidic Conditions: Since the peptide contains basic residues (Arginine and Ornithine), its solubility can be enhanced in a slightly acidic environment.[2][5] Try dissolving the peptide in a dilute acidic solution, such as 10% acetic acid.[2][5]
-
Organic Solvents for Hydrophobic Peptides: The presence of hydrophobic amino acids (Leucine, Isoleucine) may require the use of an organic solvent.[1][4][25]
-
Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or acetonitrile.[1][2][4]
-
Procedure: First, dissolve the peptide completely in a small amount of the organic solvent. Then, slowly add this stock solution to your aqueous buffer with vigorous stirring.[26] Note: Do not add the aqueous buffer directly to the organic solvent stock, as this may cause precipitation.[26]
-
-
Physical Dissolution Aids:
-
TFA Removal/Exchange: If you suspect TFA is interfering with your assay, you can perform a salt exchange to a more biocompatible salt like acetate or hydrochloride.[7][8][21][22] This is typically done using ion-exchange chromatography or repeated lyophilization from a dilute HCl solution.[8][27]
Quantitative Data Summary
| Property | Value | Reference |
| Potency (pD2) | 7.0 | [1][4][13][15] |
| Solubility in Water | Soluble to 1 mg/ml | [24] |
| Solubility (General) | 50 mg/mL (ultrasonic needed) | [1] |
| Molecular Weight (TFA salt) | ~891.98 g/mol | [13][25] |
| Molecular Weight (free base) | ~777.96 g/mol | [24] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Equilibrate: Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation.[24]
-
Centrifuge: Briefly centrifuge the vial to ensure all the peptide powder is at the bottom.[1]
-
Dissolution: Add the appropriate volume of 100% DMSO to achieve a 10 mM stock solution. For example, for 1 mg of peptide (MW ~891.98 g/mol ), add approximately 112 µL of DMSO.
-
Mix: Gently vortex the vial for 1-2 minutes. If necessary, sonicate for 10-20 seconds.[1] The solution should be clear.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[25][28]
Protocol 2: Dilution of DMSO Stock into Aqueous Buffer for Cell-Based Assays
-
Prepare Buffer: Have your desired sterile aqueous buffer (e.g., cell culture medium, PBS) ready in a separate tube.
-
Dilution: While vortexing the aqueous buffer, slowly add the desired volume of the 10 mM DMSO stock solution drop-by-drop. This gradual dilution helps prevent precipitation.[26]
-
Final Concentration: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 3. Par2-mediated responses in inflammation and regeneration: choosing between repair and damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 5. What is the Best Way to Dissolve Peptides? | AmbioPharm | AmbioPharm [ambiopharm.com]
- 6. omizzur.com [omizzur.com]
- 7. genscript.com [genscript.com]
- 8. peptide.com [peptide.com]
- 9. genscript.com [genscript.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. PAR2 activation on human tubular epithelial cells engages converging signaling pathways to induce an inflammatory and fibrotic milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protease-activated receptor 2: activation, signalling and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. commerce.bio-rad.com [commerce.bio-rad.com]
- 16. Cell signalling diversity of the Gqalpha family of heterotrimeric G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Role for β-arrestin in mediating paradoxical β2AR and PAR2 signaling in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Simple, rapid method for converting a peptide from one salt form to another - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]
- 23. benchchem.com [benchchem.com]
- 24. verifiedpeptides.com [verifiedpeptides.com]
- 25. jpt.com [jpt.com]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. biosynth.com [biosynth.com]
optimizing 2-Furoyl-LIGRLO-amide TFA concentration for cell stimulation
This guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the use of 2-Furoyl-LIGRLO-amide TFA in cell stimulation experiments. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective synthetic peptide agonist for the Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor (GPCR).[1][2][3] PAR2 is typically activated when a protease, like trypsin, cleaves its N-terminus, exposing a "tethered ligand" sequence that binds to the receptor and triggers signaling.[4][5] 2-Furoyl-LIGRLO-amide mimics this tethered ligand, allowing for direct activation of PAR2 without the need for proteolytic cleavage.[6]
Q2: What is the significance of the Trifluoroacetate (B77799) (TFA) salt?
A2: The trifluoroacetate (TFA) salt is often a byproduct of the peptide synthesis and purification process, particularly from reversed-phase HPLC.[7][8][9] While necessary for solubility and stability, researchers should be aware that TFA itself can have biological effects. Studies have shown that TFA can inhibit cell proliferation in some cell types (e.g., osteoblasts, chondrocytes) at concentrations as low as 10-100 nM, while in other cell lines it may have a stimulatory effect at higher concentrations.[7][8][9][10] This can be a source of experimental variability.[10] If you observe unexpected inhibitory or proliferative effects, the TFA counter-ion should be considered as a potential cause.
Q3: How should I reconstitute and store this compound?
A3: The compound is soluble in water up to 1 mg/mL.[11][12] For stock solutions, it is recommended to store them at -20°C or -80°C.[13][14] To maintain stability, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[14]
Q4: What is a good starting concentration for my cell stimulation experiment?
A4: The optimal concentration is highly dependent on the cell type, PAR2 expression level, and the specific assay being used. A good starting point is to perform a dose-response curve. Based on published data, the pD2 value (the negative logarithm of the EC50) is approximately 7.0, and EC50 values typically range from the low nanomolar to the low micromolar range.[1][12][13] For an initial experiment, a concentration range of 1 nM to 10 µM is recommended.
Q5: What are the primary signaling pathways activated by this agonist?
A5: As a PAR2 agonist, 2-Furoyl-LIGRLO-amide primarily activates Gαq- and Gαi-coupled pathways.[5][15]
-
Gαq Pathway : This is the canonical pathway that activates Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum.[5][16][17]
-
MAPK/ERK Pathway : PAR2 activation leads to the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[18][19] This can occur through both G-protein-dependent and β-arrestin-mediated (G-protein-independent) mechanisms.[19]
Troubleshooting Guide
This guide addresses common issues encountered during cell stimulation experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| No or weak cellular response | 1. Low PAR2 Expression: The cell line may not express sufficient levels of PAR2. | 1. Verify PAR2 expression via qPCR, Western blot, or by using a positive control cell line known to express PAR2. Consider using cells engineered to overexpress PAR2.[20] |
| 2. Suboptimal Agonist Concentration: The concentration used may be too low. | 2. Perform a full dose-response curve (e.g., 1 nM to 100 µM) to determine the optimal concentration for your system. | |
| 3. Agonist Degradation: Improper storage or multiple freeze-thaw cycles may have degraded the peptide. | 3. Prepare fresh aliquots from a new stock solution stored at -80°C.[13] | |
| 4. Assay Sensitivity: The chosen assay (e.g., endpoint vs. kinetic) may not be sensitive enough. | 4. For transient responses like calcium flux, ensure a kinetic plate reader is used.[21] For downstream signaling, ensure incubation times are optimal for the target (e.g., 5-15 minutes for p-ERK).[15] | |
| High background or well-to-well variability | 1. TFA Salt Effects: The TFA counter-ion may be affecting cell viability or proliferation.[7][8][10] | 1. If possible, compare results with a different salt form (e.g., HCl).[8] Include a "vehicle + TFA" control at the highest concentration used to assess the effect of the counter-ion alone. |
| 2. Cell Health/Plating Issues: Unhealthy cells or inconsistent cell seeding density. | 2. Ensure cells are healthy, within a low passage number, and plated evenly. Allow cells to adhere and recover overnight before the experiment.[21] | |
| 3. Assay Conditions: Bubbles in wells, temperature fluctuations, or light-sensitive reagents. | 3. Be careful during pipetting to avoid bubbles. Ensure consistent incubation temperatures. Protect light-sensitive dyes (e.g., Fluo-4 AM) from light.[15] | |
| Response diminishes upon repeated stimulation | 1. Receptor Desensitization: A common characteristic of GPCRs where prolonged or repeated agonist exposure leads to uncoupling and internalization of the receptor. | 1. This is an expected biological phenomenon.[6][22] If repeated stimulation is required, allow for a sufficient washout and recovery period between agonist additions. Use desensitization as a tool to confirm PAR2-specific effects.[22] |
| Inconsistent results between experiments | 1. Reagent Variability: Differences in media, serum batches, or agonist dilutions. | 1. Use the same batches of reagents for a set of experiments. Prepare fresh agonist dilutions for each experiment from a master stock. |
| 2. Cell Passage Number: High passage number can lead to phenotypic drift and altered receptor expression or signaling. | 2. Use cells within a defined, low passage number range for all experiments.[15] |
Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing experimental issues.
Caption: A logical workflow for troubleshooting common experimental issues.
Quantitative Data Summary
| Parameter | Value | Cell System | Assay Type | Reference |
| pD2 | 7.0 | Not Specified | Not Specified | [1][11][12][13] |
| EC50 | 0.15 µM | HEK-293T cells expressing human PAR2 | IP1 Formation | [13] |
| EC50 | 0.30 µM | CHO cells expressing human PAR2 | Intracellular Ca2+ Release | [22] |
| Potency vs. SLIGRL-NH2 | 10-25x more potent | Cultured human and rat PAR2-expressing cells | Intracellular Ca2+ Release | [1][3][13] |
| Potency vs. SLIGRL-NH2 | 10-300x more potent | Tissue Bioassays (e.g., arterial vasodilation) | Functional Bioassay | [1][3] |
Experimental Protocols & Workflows
General Workflow for Cell Stimulation
The diagram below outlines the general experimental process.
Caption: General experimental workflow for cell stimulation and analysis.
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol is adapted for a 96-well format using a fluorescent plate reader with an integrated liquid handler (e.g., FLIPR, FlexStation).
Materials:
-
PAR2-expressing cells (e.g., HEK-293, CHO)
-
Black, clear-bottom 96-well plates
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Pluronic™ F-127
-
This compound
Procedure:
-
Cell Plating: The day before the assay, seed cells into black, clear-bottom 96-well plates at a density that will yield a 90-100% confluent monolayer on the day of the experiment (e.g., 40,000–50,000 cells/well).[21] Incubate overnight.
-
Dye Loading:
-
Prepare a dye loading solution in Assay Buffer containing the calcium-sensitive dye (e.g., 2-4 µM Fluo-4 AM) and Pluronic™ F-127 (final concentration ~0.02%) to aid dye dispersion.[21]
-
Aspirate the culture medium from the cells and wash once with Assay Buffer.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate in the dark for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature to allow for de-esterification of the dye.[21]
-
-
Agonist Plate Preparation: During the incubation, prepare a separate 96-well plate containing serial dilutions of the agonist in Assay Buffer. These should be at a concentration 4-5 times higher than the final desired concentration to account for the addition volume.
-
Measurement:
-
Place both the cell plate and the agonist plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence (e.g., Ex: 494 nm, Em: 516 nm for Fluo-4).[21]
-
Establish a stable baseline reading for 10-20 seconds.
-
Program the instrument to automatically add the agonist from the agonist plate to the cell plate.
-
Immediately continue recording the fluorescence signal every 1-2 seconds for 2-3 minutes to capture the transient calcium peak.[21]
-
-
Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline reading. Plot this response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50.
Protocol 2: ERK1/2 Phosphorylation Assay by Western Blot
This protocol details the detection of phosphorylated ERK1/2 as a downstream marker of PAR2 activation.
Materials:
-
PAR2-expressing cells
-
6-well or 12-well cell culture plates
-
Starvation medium (e.g., serum-free DMEM)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels, transfer buffer, PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Plating & Starvation: Plate cells in 6-well plates and grow to ~80-90% confluency. The day before stimulation, replace the growth medium with a low-serum or serum-free medium and incubate overnight to reduce basal signaling.
-
Stimulation:
-
Prepare dilutions of this compound in starvation medium.
-
Add the agonist to the cells and incubate at 37°C for the desired time (a time course of 2, 5, 10, and 30 minutes is recommended initially to find the peak response).
-
To stop the stimulation, place the plate on ice and quickly aspirate the medium.
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Western Blotting:
-
Determine protein concentration of the lysates (e.g., BCA assay).
-
Load 10-20 µg of protein per lane on an SDS-PAGE gel.[23] Run the gel long enough to separate the 42 and 44 kDa bands of ERK2 and ERK1.[23]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% BSA in TBST).[23][24]
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.[23][24]
-
Wash the membrane three times with TBST, then incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.[23]
-
Wash again three times with TBST.
-
-
Detection & Re-probing:
-
Data Analysis: Quantify band intensities using densitometry software. The final result is expressed as the ratio of phospho-ERK to total-ERK.
Signaling Pathway Diagram
The following diagram illustrates the key signaling pathways activated by this compound.
Caption: Key intracellular signaling pathways activated by PAR2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-Furoyl-LIGR-Amide (Protease-Activated Receptor 2 (PAR2) Agonist) - Echelon Biosciences [echelon-inc.com]
- 3. 2-furoyl-LIGRLO-amide: a potent and selective proteinase-activated receptor 2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 10. genscript.com [genscript.com]
- 11. 2-Furoyl-LIGRLO-amide | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 12. rndsystems.com [rndsystems.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound - Ace Therapeutics [acetherapeutics.com]
- 15. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Potent Agonists of the Protease Activated Receptor 2 (PAR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Potent Small Agonists of Protease Activated Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 3.4. Western Blotting and Detection [bio-protocol.org]
- 24. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
preventing 2-Furoyl-LIGRLO-amide TFA degradation in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with 2-Furoyl-LIGRLO-amide TFA. Our goal is to help you prevent degradation of this potent and selective proteinase-activated receptor 2 (PAR2) agonist and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic peptide that acts as a potent and selective agonist for the Proteinase-Activated Receptor 2 (PAR2).[1][2][3][4][5][6][7] The "TFA" indicates that the peptide is supplied as a trifluoroacetate (B77799) salt, which is a common counterion resulting from the peptide synthesis and purification process. Its primary mechanism of action is to activate PAR2, a G protein-coupled receptor, which then initiates various downstream signaling cascades.[8][9]
Q2: How should I properly store this compound to prevent degradation?
A2: Proper storage is critical to maintain the integrity and activity of the peptide. For long-term storage, lyophilized this compound should be stored at -20°C or -80°C, protected from light and moisture.[10][11][12] Once reconstituted in a solution, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.[10][12] For short-term storage of solutions (a few days), refrigeration at 4°C is acceptable, but for longer periods, storing aliquots at -20°C or -80°C is recommended.
Q3: What are the common causes of this compound degradation in experiments?
A3: Several factors can contribute to the degradation of this peptide in an experimental setting:
-
Improper Storage: As mentioned above, exposure to room temperature for extended periods, repeated freeze-thaw cycles, and exposure to light can degrade the peptide.[10][12]
-
pH Instability: Peptides are susceptible to hydrolysis, especially at non-optimal pH values. A slightly acidic pH (around 5-6) is often best for peptide stability in solution.
-
Oxidation: The presence of certain amino acids can make a peptide prone to oxidation. While the sequence of 2-Furoyl-LIGRLO-amide does not contain the most susceptible residues like Cysteine or Methionine, oxidation can still occur over time.
-
Enzymatic Degradation: If working with cell cultures or tissue preparations, proteases present in the experimental system can degrade the peptide. The N-terminal 2-Furoyl group and C-terminal amidation are modifications designed to increase stability against enzymatic degradation.
-
Microbial Contamination: Using non-sterile solvents or improper handling can introduce microbes that may degrade the peptide.
Q4: Can the trifluoroacetate (TFA) counterion affect my experiments?
A4: Yes, the TFA counterion can have unintended effects on your experiments. Residual TFA from the synthesis process can lower the pH of your peptide solution. More significantly, TFA has been reported to exhibit cytotoxicity in some cell-based assays, potentially leading to misleading results such as reduced cell viability or altered proliferation rates.[13] It is crucial to consider these potential off-target effects, especially in sensitive cellular assays.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound.
| Potential Cause | Troubleshooting Steps |
| Peptide Degradation | - Verify Storage: Ensure the lyophilized peptide and reconstituted solutions have been stored correctly (frozen, protected from light, and avoiding freeze-thaw cycles).- Use Freshly Prepared Solutions: Whenever possible, prepare fresh solutions of the peptide for each experiment.- Check Solution pH: Measure the pH of your stock solution and experimental buffers. Adjust if necessary to a slightly acidic pH if compatible with your assay. |
| Inaccurate Concentration | - Accurate Weighing: Ensure precise weighing of the lyophilized peptide before reconstitution.- Net Peptide Content: Be aware that the lyophilized powder contains the peptide, TFA counterions, and water. The actual peptide content may be lower than the total weight. If precise concentration is critical, consider performing a peptide quantification assay. |
| Experimental System Issues | - Receptor Expression: Confirm that the cells or tissues you are using express PAR2 at sufficient levels.- Assay Conditions: Optimize assay parameters such as incubation time and temperature. |
Issue 2: Observed cytotoxicity or other unexpected effects in cell-based assays.
| Potential Cause | Troubleshooting Steps |
| TFA Salt Toxicity | - Run a TFA Control: Prepare a solution with the TFA salt (e.g., sodium trifluoroacetate) at a concentration equivalent to that in your peptide experiment and treat cells with it to assess the effect of the counterion alone.- Perform a Salt Exchange: Exchange the TFA counterion for a more biocompatible one, such as acetate (B1210297) or hydrochloride (HCl).[11][14] See the protocol below for a general procedure.- Lower Peptide Concentration: If possible, use the lowest effective concentration of the peptide to minimize any potential TFA toxicity. |
| Solvent Toxicity | - Vehicle Control: Always include a vehicle control in your experiments (the solvent used to dissolve the peptide, at the same final concentration) to rule out any effects of the solvent itself. |
| Peptide Aggregation | - Proper Dissolution: Ensure the peptide is fully dissolved. Sonication can aid in dissolving peptides. Visual inspection for precipitates is important. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol provides a general guideline for reconstituting the peptide. The choice of solvent will depend on the specific requirements of your experiment.
Materials:
-
Lyophilized this compound
-
Sterile, high-purity water, DMSO, or an appropriate buffer
-
Sterile polypropylene (B1209903) or low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for 10-15 minutes to prevent condensation of moisture.
-
Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Based on the desired stock concentration, calculate the required volume of solvent. For example, to make a 1 mM stock solution of a peptide with a molecular weight of 892 g/mol , you would dissolve 0.892 mg in 1 mL of solvent.
-
Add the appropriate volume of sterile solvent to the vial.
-
Gently vortex or sonicate the vial to ensure the peptide is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
For storage, aliquot the stock solution into single-use volumes in sterile, low-protein-binding tubes and store at -20°C or -80°C.
Protocol 2: TFA Salt Exchange to Hydrochloride (HCl) Salt
This protocol is for exchanging the TFA counterion with chloride, which is generally more biocompatible in cellular assays.[14]
Materials:
-
This compound
-
100 mM HCl solution
-
Sterile, high-purity water
-
Lyophilizer
Procedure:
-
Dissolve the peptide in sterile water at a concentration of approximately 1 mg/mL.
-
Add 100 mM HCl to the peptide solution to reach a final HCl concentration of 2-10 mM.
-
Let the solution stand at room temperature for at least 1 minute.
-
Freeze the solution using liquid nitrogen or a dry ice/ethanol bath.
-
Lyophilize the frozen sample until all the liquid has been removed.
-
To ensure complete exchange, re-dissolve the lyophilized powder in the same volume of 2-10 mM HCl solution and repeat the freeze-drying process at least two more times.
-
After the final lyophilization, the peptide will be in its HCl salt form and can be reconstituted in the desired buffer for your experiments.
Data Presentation
Table 1: General Peptide Stability Profile (Illustrative)
| Condition | Parameter | Stability Outcome | Recommendation |
| pH | 3.0 - 6.0 | Generally Stable | Optimal for long-term solution storage. |
| 7.0 - 8.0 | Moderate Stability | Suitable for most short-term experiments. | |
| > 8.0 | Prone to Hydrolysis/Deamidation | Avoid for storage and prolonged incubations. | |
| Temperature | -80°C (Lyophilized) | Highly Stable (Years) | Recommended for long-term storage.[5] |
| -20°C (Lyophilized) | Stable (Months to a year) | Suitable for long-term storage.[5][11] | |
| 4°C (Solution) | Limited Stability (Days) | For short-term storage of working solutions. | |
| Room Temp (Solution) | Unstable (Hours) | Avoid prolonged exposure. | |
| Freeze-Thaw | Multiple Cycles | Degradation | Aliquot solutions to avoid repeated cycles.[10][12] |
Visualizations
PAR2 Signaling Pathway
Activation of PAR2 by 2-Furoyl-LIGRLO-amide can trigger multiple downstream signaling cascades, primarily through G-protein coupling. The diagram below illustrates a common pathway involving the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 2-furoyl-LIGRLO-amide: a potent and selective proteinase-activated receptor 2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biocat.com [biocat.com]
- 12. genscript.com [genscript.com]
- 13. google.com [google.com]
- 14. lifetein.com [lifetein.com]
improving reproducibility with 2-Furoyl-LIGRLO-amide TFA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to improve reproducibility in experiments using 2-Furoyl-LIPGLO-amide TFA.
Frequently Asked Questions (FAQs)
Q1: What is 2-Furoyl-LIPGLO-amide TFA and what is its mechanism of action?
2-Furoyl-LIPGLO-amide TFA is a potent and selective synthetic peptide agonist for the Proteinase-Activated Receptor 2 (PAR2), a G protein-coupled receptor.[1][2][3] It mimics the action of the endogenous tethered ligand that is exposed after proteolytic cleavage of the N-terminus of the PAR2 receptor. Activation of PAR2 by 2-Furoyl-LIPGLO-amide TFA typically leads to the coupling of Gαq/11, stimulating phospholipase C (PLC) and subsequent downstream signaling cascades, most notably an increase in intracellular calcium concentration.
Q2: What are the common applications of 2-Furoyl-LIPGLO-amide TFA?
Common applications include in vitro studies of PAR2 signaling pathways, such as intracellular calcium mobilization assays in cell lines like HEK293 and HT-29.[2] It is also widely used in ex vivo tissue bath experiments to study vasodilation in isolated arteries and in vivo models to investigate PAR2's role in inflammation, pain, and itch.[1][2]
Q3: How should I prepare and store 2-Furoyl-LIPGLO-amide TFA stock solutions?
For optimal stability, it is recommended to prepare stock solutions and store them at -20°C for up to one month or at -80°C for up to six months.[2] To prepare a stock solution, dissolve the peptide in a suitable solvent such as sterile water or a buffer appropriate for your experimental system. For cellular assays, it is common to dissolve the peptide in an aqueous solution and then dilute it to the final working concentration in the assay buffer. To avoid repeated freeze-thaw cycles that can degrade the peptide, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: What is the recommended working concentration for 2-Furoyl-LIPGLO-amide TFA?
The optimal working concentration is highly dependent on the experimental system, including the cell type, the expression level of PAR2, and the specific assay being performed. For in vitro calcium mobilization assays, concentrations typically range from nanomolar to low micromolar. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment.
Troubleshooting Guides
In Vitro Cellular Assays (e.g., Calcium Mobilization)
Q1: I am observing a weak or no response in my calcium mobilization assay. What are the possible causes and solutions?
-
Low PAR2 Expression: The cell line you are using may not express sufficient levels of PAR2.
-
Solution: Use a cell line known to endogenously express high levels of PAR2 (e.g., HT-29) or a cell line stably transfected with a PAR2 expression vector (e.g., HEK293-PAR2).
-
-
Incorrect Assay Conditions: The assay buffer composition or temperature may not be optimal.
-
Solution: Ensure your assay buffer contains physiological concentrations of calcium and that the assay is performed at the appropriate temperature (typically 37°C).
-
-
Degraded Peptide: The 2-Furoyl-LIPGLO-amide TFA may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Solution: Use a fresh aliquot of the peptide stock solution.
-
-
Suboptimal Dye Loading: The calcium indicator dye (e.g., Fluo-4 AM) may not be loaded efficiently into the cells.
-
Solution: Optimize the dye loading concentration and incubation time. Ensure the presence of Pluronic F-127 to aid in dye solubilization.
-
Q2: I am observing high background fluorescence in my calcium assay. How can I reduce it?
-
Autofluorescence: The cells or the assay medium may exhibit high intrinsic fluorescence.
-
Solution: Use a phenol (B47542) red-free medium for your assay. You can also assess the autofluorescence of your cells by measuring the fluorescence of a sample without the calcium indicator dye.
-
-
Excessive Dye Concentration: Using too high a concentration of the calcium indicator can lead to high background.
-
Solution: Titrate the concentration of the calcium indicator to find the optimal balance between signal and background.
-
-
Incomplete Dye Hydrolysis: The AM ester form of the dye may not be fully hydrolyzed, leading to compartmentalization in organelles.
-
Solution: Ensure an adequate incubation time at 37°C to allow for complete de-esterification of the dye by intracellular esterases.
-
Ex Vivo Tissue Assays (e.g., Vasodilation)
Q1: I am observing tachyphylaxis (desensitization) to 2-Furoyl-LIPGLO-amide TFA in my vasodilation experiments. How can I minimize this?
-
Receptor Internalization: Prolonged or repeated exposure to high concentrations of the agonist can lead to receptor internalization and desensitization.
-
Solution: Allow for sufficient washout periods between applications of the agonist. Use the lowest effective concentration of 2-Furoyl-LIPGLO-amide TFA to elicit a response.
-
-
Depletion of Downstream Signaling Molecules: Continuous stimulation can deplete intracellular signaling molecules necessary for the response.
-
Solution: Ensure adequate recovery time for the tissue between agonist additions.
-
Q2: The vehicle for my 2-Furoyl-LIPGLO-amide TFA seems to be causing a vascular response. What should I do?
-
Vehicle Effects: The solvent used to dissolve the peptide may have vasoactive properties.
-
Solution: Always perform a vehicle control by adding the same volume of the solvent to the tissue bath to assess its effect. If the vehicle has an effect, you may need to find an alternative solvent or ensure the final concentration of the vehicle is minimized.
-
Quantitative Data
Table 1: In Vitro Potency of 2-Furoyl-LIPGLO-amide TFA
| Assay Type | Cell Line | Species | EC50 / pD2 | Reference |
| Intracellular Calcium Increase | HEK293-PAR2 | Human | 10-25x more potent than SLIGRL-NH2 | [1][3][4] |
| Intracellular Calcium Increase | KNRK-PAR2 | Rat | 10-25x more potent than SLIGRL-NH2 | [1][3][4] |
| Arterial Vasodilation | Rat Aorta | Rat | 10-300x more potent than SLIGRL-NH2 | [1][3][4] |
| Arterial Vasodilation | Murine Femoral Artery | Mouse | 10-300x more potent than SLIGRL-NH2 | [1][3][4] |
| - | - | - | pD2 = 7.0 | [1][2] |
Experimental Protocols
Protocol 1: In Vitro Intracellular Calcium Mobilization Assay
1. Cell Preparation:
- Seed HEK293 cells stably expressing PAR2 in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
- Incubate the cells overnight at 37°C in a humidified incubator with 5% CO2.
2. Dye Loading:
- Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and Pluronic F-127 in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Remove the cell culture medium and add the dye loading solution to each well.
- Incubate the plate in the dark at 37°C for 45-60 minutes.
3. Agonist Preparation:
- Prepare a stock solution of 2-Furoyl-LIPGLO-amide TFA in an appropriate solvent (e.g., sterile water).
- Perform serial dilutions of the stock solution in the assay buffer to achieve the desired final concentrations.
4. Calcium Flux Measurement:
- Use a fluorescence plate reader equipped with an automated injection system.
- Set the excitation and emission wavelengths appropriate for the chosen calcium indicator (e.g., 494 nm excitation and 516 nm emission for Fluo-4).
- Establish a stable baseline fluorescence reading for each well.
- Inject the 2-Furoyl-LIPGLO-amide TFA solution and immediately begin recording the fluorescence intensity over time.
Protocol 2: Ex Vivo Vasodilation Assay in Isolated Arteries
1. Tissue Preparation:
- Isolate arterial segments (e.g., mesenteric or femoral arteries) from a euthanized animal (e.g., rat or mouse).
- Mount the arterial rings in a wire myograph system containing physiological salt solution (PSS) gassed with 95% O2 and 5% CO2 at 37°C.
2. Pre-constriction:
- Allow the arteries to equilibrate until a stable baseline tension is achieved.
- Induce a submaximal contraction with a vasoconstrictor agent (e.g., phenylephrine (B352888) or U46619).
3. Agonist Application:
- Once a stable contraction is reached, add cumulative concentrations of 2-Furoyl-LIPGLO-amide TFA to the tissue bath.
- Record the changes in isometric tension to measure the vasodilation response.
4. Data Analysis:
- Express the relaxation responses as a percentage of the pre-contraction induced by the vasoconstrictor.
- Plot the concentration-response curve to determine the potency (EC50) and efficacy of 2-Furoyl-LIPGLO-amide TFA.
Visualizations
Caption: PAR2 Signaling Pathway
Caption: Calcium Assay Workflow
Caption: Troubleshooting Logic Flow
References
2-Furoyl-LIGRLO-amide TFA stability and storage conditions
This guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of 2-Furoyl-LIGRLO-amide TFA. It includes frequently asked questions, troubleshooting guides, and detailed protocols to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: 2-Furoyl-LIGRLO-amide is a potent and selective synthetic peptide agonist for the Protease-Activated Receptor 2 (PAR2).[1][2][3][4][5] The "2-Furoyl" is a chemical modification on the N-terminus of the peptide sequence LIGRLO-amide, which enhances its potency and selectivity.[4][6] The trifluoroacetate (B77799) (TFA) salt is a counter-ion remaining from the peptide purification process.[7]
Q2: What is the mechanism of action for 2-Furoyl-LIGRLO-amide?
A2: As a PAR2 agonist, it mimics the action of endogenous activating proteases (like trypsin).[8] It binds to and activates PAR2, a G protein-coupled receptor (GPCR), triggering various intracellular signaling cascades.[8][9][10] This activation is involved in physiological and pathophysiological processes, including inflammation, pain processing, and vasodilation.[6][9][11]
Q3: What are the primary research applications for this compound?
A3: It is widely used in laboratory research to study the roles of PAR2 in various biological systems. Common applications include investigating inflammation, nociception (pain), cardiovascular function (e.g., arterial relaxation), and itch responses.[1][2][6][9][11]
Q4: Does the TFA salt affect experimental outcomes?
A4: For most in vitro applications, the low concentration of TFA is unlikely to have an effect. However, for sensitive cell-based assays or in vivo studies, high concentrations of TFA can be acidic and may cause abnormal responses.[7][12] If this is a concern, consider exchanging the TFA salt for an alternative like acetate (B1210297) or HCl.[12]
Stability and Storage
Proper storage is critical to maintain the integrity and activity of this compound. The compound is supplied as a lyophilized powder, which is more stable than when in solution.[13][14]
Storage Condition Summary
| Form | Temperature | Duration | Notes |
| Lyophilized Powder | -20°C to -80°C | Several Years | Recommended for long-term storage .[13][15] Keep sealed, desiccated, and protected from light.[13] |
| 4°C | Short-term | Can be stored for short periods in a refrigerator.[16] | |
| Room Temperature | 2-4 Weeks | Stable for shipping and brief storage.[12][13] | |
| Stock Solution | -80°C | Up to 6 Months | Recommended .[1][13] Aliquot to avoid freeze-thaw cycles.[13][16] |
| -20°C | Up to 1 Month | Acceptable .[1][13] Aliquot to avoid freeze-thaw cycles.[13][16] |
Handling Protocol for Lyophilized Powder:
-
Before opening, allow the vial to equilibrate to room temperature in a desiccator.[13][15] This prevents condensation and moisture absorption, which can reduce stability.[13][14]
-
Weigh the desired amount quickly in a clean environment.
-
Reseal the container tightly and store it under the recommended conditions.
Solubility and Solution Preparation
General Solubility Profile:
-
Water: Soluble up to 1 mg/mL.
-
DMSO: Can be used to dissolve hydrophobic peptides, though water is often sufficient for this compound.[17]
Experimental Protocol: Reconstitution of this compound
-
Initial Test: If unsure about solubility in your specific buffer, test with a small amount of the peptide first.[18][19]
-
Solvent Choice:
-
Begin by attempting to dissolve the peptide in sterile, distilled water or a buffer of your choice (pH 5-6 is recommended for stability).[14][18]
-
The peptide sequence contains basic residues (Arginine), making it slightly basic.[19] If solubility in water is poor, adding a small amount of 10% aqueous acetic acid can help.[17]
-
-
Aiding Dissolution:
-
Stock Solution Preparation:
-
Once dissolved, create a concentrated stock solution (e.g., 1 mM or 10 mM).
-
Filter the solution through a 0.22 µm sterile filter to remove any potential microbial contamination.[18]
-
-
Aliquoting and Storage:
Troubleshooting Guide
Caption: Troubleshooting workflow for common issues with this compound.
Q5: My peptide won't dissolve in my aqueous buffer. What should I do?
A5: First, confirm you are using a recommended solvent. Since this peptide is basic, poor solubility in a neutral or basic buffer can occur. Try dissolving it in sterile water first. If that fails, use a small amount of a dilute acid like 10% acetic acid to create a stock solution, which can then be diluted into your experimental buffer.[17] Physical methods like vortexing or sonication can also help break up aggregates.[19]
Q6: I am observing lower-than-expected activity in my assay. What could be the cause?
A6: Reduced activity is often linked to peptide degradation. Review the following:
-
Storage: Was the lyophilized powder stored properly at -20°C or -80°C?[13]
-
Freeze-Thaw Cycles: Were stock solutions subjected to multiple freeze-thaw cycles? This is a common cause of degradation. Always prepare single-use aliquots.[12][14]
-
Solution Age: Peptide solutions have a limited shelf life. A stock solution stored at -20°C should be used within a month; at -80°C, within six months.[1][13] If your stock is older, it may have degraded.
-
Contamination: Ensure that solutions were prepared with sterile buffers to prevent microbial degradation.[18]
PAR2 Signaling Pathway
Activation of PAR2 by 2-Furoyl-LIGRLO-amide initiates multiple downstream signaling cascades through the coupling of different G proteins.
Caption: Simplified overview of major PAR2 signaling pathways activated by an agonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2-Furoyl-LIGRLO-amide | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 4. 2-furoyl-LIGRLO-amide: a potent and selective proteinase-activated receptor 2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. researchgate.net [researchgate.net]
- 7. Peptide Synthesis Knowledge Base [peptide2.com]
- 8. researchgate.net [researchgate.net]
- 9. Protease-activated receptor 2 signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]
- 11. Protease-activated receptor 2 signalling pathways: a role in pain processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biocat.com [biocat.com]
- 13. novoprolabs.com [novoprolabs.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. lifetein.com [lifetein.com]
- 16. bachem.com [bachem.com]
- 17. jpt.com [jpt.com]
- 18. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 19. benchchem.com [benchchem.com]
- 20. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
Technical Support Center: 2-Furoyl-LIGRLO-amide TFA Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize variability in experiments involving 2-Furoyl-LIGRLO-amide TFA, a potent and selective Protease-Activated Receptor 2 (PAR2) agonist.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, offering step-by-step solutions.
Issue 1: Inconsistent or No Cellular Response
Question: My cell-based assay is showing inconsistent results or no response after applying this compound. What are the possible causes and how can I troubleshoot this?
Answer: Inconsistent or absent cellular responses can stem from several factors, from reagent integrity to cellular conditions. Follow these steps to identify and resolve the issue:
Troubleshooting Steps:
-
Verify Peptide Integrity and Activity:
-
Fresh Aliquots: Avoid repeated freeze-thaw cycles of the stock solution, as this can degrade the peptide.[1] Prepare single-use aliquots and store them at -20°C or -80°C.[1]
-
Proper Storage: Ensure the lyophilized peptide and its stock solutions are stored under the recommended conditions (powder at -80°C for up to 2 years, stock solutions at -80°C for up to 6 months or -20°C for 1 month).[2]
-
Positive Control: Use a known PAR2 agonist as a positive control to confirm that the assay system is working correctly.
-
-
Check Cell Health and PAR2 Expression:
-
Cell Viability: Ensure cells are healthy and within a consistent, low passage number. High passage numbers can lead to altered receptor expression and signaling.
-
Receptor Expression: Confirm that your cell line expresses sufficient levels of functional PAR2 on the cell surface.
-
-
Optimize Assay Conditions:
-
Ligand Concentration: Perform a dose-response curve to determine the optimal concentration range for your specific cell line and assay. The potency of 2-Furoyl-LIGRLO-amide can vary between cell types.[2][3]
-
Incubation Time: Optimize the stimulation time with the peptide. For kinetic assays like calcium flux, the response is rapid and transient.
-
-
Consider the Trifluoroacetic Acid (TFA) Counter-ion:
-
Potential for Cellular Effects: TFA is used in peptide synthesis and purification and is present as a counter-ion.[2][4] At certain concentrations, TFA can have off-target effects, including inhibiting or promoting cell growth, which can introduce variability.[2][4]
-
Salt Exchange: If TFA interference is suspected, consider exchanging the TFA salt for a more biologically compatible one, such as hydrochloride or acetate, though this is an advanced procedure.
-
Issue 2: Poor Peptide Solubility
Question: I am having difficulty dissolving this compound. What is the recommended procedure?
Answer: Proper solubilization is critical for accurate and reproducible experimental results.
Troubleshooting Steps:
-
Recommended Solvent: The primary recommended solvent for this compound is water.[5][6]
-
Solubilization Protocol:
-
Refer to the manufacturer's instructions for the recommended solvent and concentration. One supplier suggests solubility in water is up to 1 mg/ml.[6] Another indicates a solubility of 50 mg/mL in H2O, which may require sonication.[2]
-
To prepare a stock solution, add the appropriate volume of water to the lyophilized peptide.
-
If the peptide does not dissolve readily, gentle vortexing or sonication can be used to aid dissolution.[2]
-
-
Avoid Organic Solvents Unless Specified: Do not use organic solvents like DMSO or ethanol (B145695) unless specified by the manufacturer, as they may not be suitable and could interfere with your assay.
Issue 3: High Background Signal in Assays
Question: My assay is showing a high background signal, which is masking the specific response to this compound. How can I reduce this?
Answer: High background can be caused by constitutive receptor activity, non-specific binding, or assay artifacts.
Troubleshooting Steps:
-
Reduce Constitutive Receptor Activity:
-
Some cell lines with high receptor expression may exhibit constitutive (agonist-independent) activity. If possible, use a cell line with a more moderate expression level.
-
-
Optimize Washing Steps:
-
Increase the number and stringency of washing steps to remove any unbound peptide or other interfering substances.
-
-
Control for Assay Interference:
-
Test for autofluorescence of the compound if you are using a fluorescence-based assay.
-
Include a "no-cell" control to measure the background signal from the assay reagents and plate.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective agonist of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor (GPCR).[1][2][4] It mimics the action of the endogenous tethered ligand that is unmasked upon proteolytic cleavage of the receptor's N-terminus. Activation of PAR2 by this peptide leads to the initiation of various downstream signaling cascades, most notably the Gq-mediated pathway, which results in an increase in intracellular calcium.[3]
Q2: How should I store this compound?
A2: For long-term storage, the lyophilized powder should be kept at -80°C (for up to 2 years) or -20°C (for up to 1 year).[2] Stock solutions should be stored in single-use aliquots at -80°C (for up to 6 months) or -20°C (for up to 1 month) to avoid repeated freeze-thaw cycles.[1][2]
Q3: What is the significance of the "TFA" in the name?
A3: TFA stands for trifluoroacetic acid. It is a reagent commonly used during peptide synthesis and purification.[2][4] As a result, the final peptide product is often a salt with TFA as the counter-ion. It is important to be aware of the presence of TFA, as it can potentially influence experimental outcomes, for example, by affecting cell viability or interacting with other components of the assay.[2][4]
Q4: What are the key downstream signaling pathways activated by PAR2?
A4: PAR2 activation can trigger multiple signaling pathways. The most well-characterized is the Gαq pathway, which activates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores. Other pathways that can be activated include those involving Gαi, Gα12/13, and β-arrestin, leading to the modulation of cAMP levels and activation of MAPK/ERK pathways.
Quantitative Data
The following tables summarize key quantitative data for this compound.
Table 1: Potency of this compound in In Vitro Assays
| Parameter | Cell Line | Assay | Value | Reference |
| pD2 | - | - | 7.0 | [2][4] |
| EC50 | HEK293T | Calcium Release | 0.15 µM | [2] |
| EC50 | HT-29 | Calcium Release | Not specified, but active | [2] |
| Relative Potency | Human and rat PAR2-expressing cells | Calcium Release | 10 to 25 times more potent than SLIGRL-NH2 | [1][2][3] |
| Relative Potency | Tissue bioassays (arterial vasodilation) | - | 10 to 300 times more potent than SLIGRL-NH2 | [1][2] |
Table 2: Solubility and Storage Recommendations
| Parameter | Details | Reference |
| Solubility | Soluble in water up to 1 mg/ml. Another source indicates up to 50 mg/mL in H2O with sonication. | [2][6] |
| Storage (Lyophilized Powder) | -80°C for up to 2 years, -20°C for up to 1 year. | [2] |
| Storage (Stock Solutions) | -80°C for up to 6 months, -20°C for up to 1 month (in single-use aliquots). | [2] |
Experimental Protocols
Detailed Protocol: Calcium Mobilization Assay
This protocol describes a typical calcium mobilization assay using a fluorescent calcium indicator in a cell line expressing PAR2.
Materials:
-
HEK293 cells stably expressing human PAR2
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Black, clear-bottom 96-well or 384-well plates
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127 (to aid dye loading)
-
Kinetic fluorescence plate reader
Procedure:
-
Cell Plating: The day before the assay, seed the PAR2-expressing HEK293 cells into the microplates to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions, typically containing the fluorescent dye and Pluronic F-127 in the assay buffer.
-
Remove the cell culture medium from the wells and add the dye loading solution.
-
Incubate the plate in the dark at 37°C for 45-60 minutes, followed by room temperature for 15-30 minutes.
-
-
Agonist Preparation: During dye loading, prepare serial dilutions of this compound in the assay buffer at a concentration that is 4-5 times the final desired concentration.
-
Calcium Flux Measurement:
-
Set the parameters on the kinetic fluorescence plate reader for the specific dye being used (e.g., for Fluo-4, excitation at ~494 nm and emission at ~516 nm).
-
Program the instrument to record a baseline fluorescence reading for 10-20 seconds.
-
The instrument will then automatically inject the agonist into the cell plate.
-
Continue recording the fluorescence intensity every 1-2 seconds for 2-3 minutes to capture the full kinetic response of the calcium transient.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
Plot the change in fluorescence against the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 of this compound.
-
Visualizations
PAR2 Signaling Pathway
Caption: PAR2 signaling cascade initiated by this compound.
Experimental Workflow for Calcium Flux Assay
Caption: Workflow for a typical calcium flux assay.
References
- 1. 2-furoyl-LIGRLO-amide: a potent and selective proteinase-activated receptor 2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. abmole.com [abmole.com]
- 5. EC50 images reveal reproducible spatial variation in drug affinity across single- and repeat-dose occupancy studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Ace Therapeutics [acetherapeutics.com]
Technical Support Center: 2-Furoyl-LIGRLO-amide TFA In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2-Furoyl-LIGRLO-amide TFA in in vivo experiments.
Troubleshooting Guides
Problem 1: Inconsistent or No Biological Effect Observed
Possible Cause 1: Improper Dissolution or Storage
-
Question: I'm not seeing the expected biological response after administering this compound. Could my preparation be the issue?
-
Answer: Yes, improper handling can lead to loss of activity. Peptides can be sensitive to degradation, aggregation, or adsorption to surfaces.
-
Solubility: While soluble in aqueous solutions, achieving high concentrations may require specific conditions. One supplier suggests solubility up to 1 mg/ml in water, while another indicates 50 mg/mL in PBS may require ultrasonication to achieve a clear solution.[1] Always start with a small amount to test solubility in your chosen vehicle.
-
Stock Solutions: Prepare fresh solutions for each experiment if possible. If you need to store stock solutions, aliquot them to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1] Store stock solutions at -20°C or -80°C for long-term stability.[1][2]
-
Vehicle Selection: The choice of vehicle is critical. For many in vivo applications, sterile phosphate-buffered saline (PBS) or saline is appropriate. Ensure the pH of the final solution is physiological.
-
Possible Cause 2: Peptide Degradation
-
Question: I've followed the dissolution protocol, but my results are still variable. Could the peptide be degrading?
-
Answer: While the 2-furoyl modification enhances stability against aminopeptidases compared to the native peptide SLIGRL, degradation can still occur.[3]
-
Storage of Lyophilized Peptide: Store the lyophilized powder at -20°C or below, desiccated, and protected from light.[4]
-
Working Solutions: Prepare working solutions immediately before use. Avoid keeping the peptide in solution at room temperature for extended periods.
-
Possible Cause 3: Suboptimal Dose or Route of Administration
-
Question: How do I determine the correct dose and administration route for my model?
-
Answer: The optimal dose and route are highly dependent on the animal model and the biological question.
-
Dose-Response: It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
-
Route of Administration: The route of administration (e.g., intravenous, intraperitoneal, subcutaneous, intradermal) will significantly impact the pharmacokinetics and bioavailability of the peptide. For localized effects, direct injection (e.g., intradermal for itch models) may be appropriate.[1][5] For systemic effects, intravenous or intraperitoneal routes are common.
-
Problem 2: High Variability in Experimental Results
Possible Cause 1: Issues with the TFA Salt
-
Question: I'm observing significant variability between animals and experimental groups. Could the TFA salt be a factor?
-
Answer: Yes, the trifluoroacetate (B77799) (TFA) counter-ion can contribute to experimental variability. TFA is often a remnant of the peptide synthesis and purification process.
-
Biological Activity of TFA: TFA itself can have biological effects, including modulating cellular proliferation and inducing inflammatory responses.[6] These effects can be unpredictable and may vary between animals.
-
TFA Content: The amount of TFA can vary between batches of the peptide, leading to inconsistent results. It is advisable to request the net peptide content from the supplier to ensure accurate dosing.
-
Mitigation: If high variability persists and is suspected to be due to TFA, consider obtaining a version of the peptide with a different counter-ion (e.g., acetate (B1210297) or hydrochloride) or performing a counter-ion exchange.
-
Possible Cause 2: Inadequate Experimental Controls
-
Question: What are the essential controls for an in vivo experiment with this compound?
-
Answer: Proper controls are critical for interpreting your results.
-
Vehicle Control: Always include a group of animals that receives the vehicle alone to control for any effects of the solvent and the injection procedure.
-
Inactive Peptide Control: An inactive or scrambled version of the peptide (e.g., with a reversed sequence) is an excellent negative control to ensure the observed effects are specific to the PAR2 agonist sequence.
-
Positive Control: If available, a known PAR2 agonist can be used as a positive control to validate the experimental system.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: 2-Furoyl-LIGRLO-amide is a potent and selective synthetic agonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR).[7][8] The "TFA" indicates that it is supplied as a trifluoroacetate salt. It mimics the action of the endogenous tethered ligand that is exposed upon proteolytic cleavage of the PAR2 N-terminus, thereby activating the receptor and its downstream signaling pathways.[3] The 2-furoyl modification significantly increases its potency and stability compared to the native PAR2 activating peptide, SLIGRL-NH2.[9]
Q2: What are the potential off-target effects of 2-Furoyl-LIGRLO-amide?
A2: While generally considered selective for PAR2, high concentrations of any agonist carry the risk of off-target effects.[9] There is some evidence of cross-reactivity between PAR family members; for example, the PAR1 activating peptide can also activate PAR2.[10] It is therefore crucial to use the lowest effective concentration determined by a dose-response study. Additionally, some PAR2 ligands can exhibit biased agonism, preferentially activating certain downstream signaling pathways over others.[11]
Q3: Is this compound toxic in vivo?
A3: There is limited publicly available data on the specific LD50 or maximum tolerated dose of this compound. However, the TFA counter-ion itself can be a source of toxicity. While acute toxicity of TFA is generally low, it has been reported to cause various effects in animal models, including liver and kidney lesions at high doses.[6] The biological effects of TFA can be complex and context-dependent. Therefore, it is essential for researchers to conduct their own pilot studies to assess the tolerability and potential toxicity of this compound in their specific animal model and experimental conditions.
Q4: How should I prepare this compound for in vivo use?
A4:
-
Calculate the required amount: Be sure to account for the molecular weight of the peptide with the TFA salt. The net peptide content can be requested from the supplier for more accurate dosing.
-
Choose a sterile vehicle: Sterile PBS or saline are common choices.
-
Dissolution: Dissolve the peptide in the vehicle. For higher concentrations, gentle warming or ultrasonication may be necessary.[1]
-
Sterile filtration: If the solution is not prepared under sterile conditions, it should be sterile-filtered through a 0.22 µm filter before administration.
-
Use immediately: It is recommended to use the solution immediately after preparation.
Quantitative Data Summary
| Parameter | Value | Cell/Tissue System | Reference |
| pD2 | 7.0 | Not specified | [7][8] |
| Potency vs. SLIGRL-NH2 (Intracellular Calcium) | 10 to 25 times more potent | Cultured human and rat PAR2-expressing cells | [1][5] |
| Potency vs. SLIGRL-NH2 (Arterial Vasodilation) | 10 to 300 times more potent | Bioassays of tissue PAR2 activity | [1][5] |
Experimental Protocols
Example Protocol: Induction of Acute Itch in Mice
This protocol is adapted from a study investigating PAR2-induced acute itch.
-
Animal Model: Adult male wild-type and Trpv3-/- mice (2-3 months old).[5]
-
Compound Preparation: Prepare a solution of this compound in sterile PBS.
-
Administration:
-
Inject 10 µg of this compound intradermally at the nape of the neck.[5]
-
The injection volume should be kept low (e.g., 10-20 µL) to ensure localized administration.
-
-
Behavioral Observation:
-
Immediately after injection, place the mouse in an observation chamber.
-
Record the number of scratches directed towards the injection site over a defined period (e.g., 30 minutes).
-
-
Control Groups:
-
A group of mice injected with the vehicle (sterile PBS) alone.
-
A group of mice injected with an inactive control peptide.
-
A positive control group can be included, for example, using histamine (B1213489) to induce itch.[5]
-
Visualizations
PAR2 Signaling Pathways
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Ace Therapeutics [acetherapeutics.com]
- 3. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Furoyl-LIGR-Amide (Protease-Activated Receptor 2 (PAR2) Agonist) - Echelon Biosciences [echelon-inc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. genscript.com [genscript.com]
- 7. 2-Furoyl-LIGRLO-amide | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 8. abmole.com [abmole.com]
- 9. researchgate.net [researchgate.net]
- 10. Potent Agonists of the Protease Activated Receptor 2 (PAR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
how to control for vehicle effects with 2-Furoyl-LIGRLO-amide TFA
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing 2-Furoyl-LIGRLO-amide TFA, a potent and selective Protease-Activated Receptor 2 (PAR2) agonist. This guide addresses common challenges, particularly controlling for vehicle effects, to ensure the generation of accurate and reproducible experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary mechanism of action?
A1: this compound is a synthetic peptide that acts as a potent and selective agonist for Protease-Activated Receptor 2 (PAR2).[1][2][3][4] Unlike endogenous activators like trypsin, it directly binds to and activates PAR2, initiating downstream signaling cascades. Its primary mechanism involves coupling to Gαq/11 G-proteins, which activates phospholipase C (PLC) and leads to an increase in intracellular calcium ([Ca2+]).[5][6]
Q2: What is the significance of the trifluoroacetate (B77799) (TFA) salt form?
A2: Trifluoroacetate (TFA) is a common counter-ion used in the purification of synthetic peptides. While generally considered inert at low concentrations, it is crucial to account for any potential biological effects of the TFA salt in your experiments. This is achieved by using a vehicle control that includes TFA at the same concentration as in your experimental group.
Q3: What is a vehicle, and why is a vehicle control essential when using this compound?
A3: A vehicle is the solvent or solution used to dissolve and deliver a compound, in this case, this compound. A vehicle control group receives the vehicle alone, without the active compound. This is critical to differentiate the specific effects of the PAR2 agonist from any non-specific effects of the solvent, pH changes, or the TFA counter-ion.
Q4: What are appropriate vehicles for dissolving this compound?
A4: 2-Furoyl-LIGRLO-amide is soluble in water up to 1 mg/ml.[7] For in vitro experiments, sterile, nuclease-free water or a buffered solution like phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS) are common choices. For in vivo studies, the vehicle will depend on the route of administration but often consists of sterile saline. It is always recommended to perform a small-scale solubility test before preparing a large stock solution.
Q5: How should I prepare my vehicle control?
A5: Your vehicle control should be identical to the solution used to dissolve this compound in every aspect except for the peptide itself. If you are using a stock solution of the peptide dissolved in a specific solvent and then diluting it in your experimental buffer, your vehicle control should contain the same final concentration of that solvent and buffer. For the TFA salt, if your final concentration of the peptide is, for example, 10 µM, your vehicle control should ideally contain an equivalent molar concentration of a TFA salt (e.g., sodium trifluoroacetate) if available, or at a minimum, the vehicle used to dissolve the peptide should be tested alone.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, with a focus on vehicle-related effects.
| Issue | Potential Cause | Recommended Solution |
| High background signal or unexpected effects in the vehicle control group. | 1. Vehicle toxicity: The solvent (e.g., DMSO, if used for initial stock) may be affecting cell viability or the experimental endpoint. 2. pH shift: The addition of the vehicle or the TFA salt may alter the pH of the media. 3. Endotoxin contamination: The vehicle or water used for reconstitution may be contaminated. | 1. Reduce solvent concentration: Lower the final concentration of any organic solvent to a non-toxic level (typically <0.1%). Run a vehicle toxicity test with varying solvent concentrations. 2. Buffer the vehicle: Ensure your final experimental medium is well-buffered and check the pH after adding the vehicle. 3. Use sterile, endotoxin-free reagents: Always use high-quality, sterile, and endotoxin-tested water and buffers for all solutions. |
| Inconsistent or no response to this compound. | 1. Peptide degradation: The peptide may have degraded due to improper storage or multiple freeze-thaw cycles. 2. Low receptor expression: The cell line or tissue being used may have low or no PAR2 expression. 3. Suboptimal vehicle: The peptide may not be fully dissolved or is precipitating out of solution. | 1. Proper storage: Store the peptide at -20°C or -80°C and avoid repeated freeze-thaw cycles by preparing single-use aliquots. 2. Confirm PAR2 expression: Verify PAR2 expression in your experimental model using techniques like qPCR, Western blot, or flow cytometry. 3. Optimize solubility: Ensure the peptide is fully dissolved. Gentle vortexing or sonication may aid dissolution. If solubility issues persist, consider alternative vehicles after performing appropriate control experiments. |
| High variability between replicate experiments. | 1. Inconsistent vehicle preparation: Minor variations in vehicle composition between experiments can lead to variability. 2. Pipetting errors: Inaccurate pipetting of the peptide or vehicle. 3. Cell passage number: High passage numbers can lead to changes in cell phenotype and receptor expression. | 1. Standardize preparation: Prepare a large batch of the vehicle for a series of experiments to ensure consistency. 2. Calibrate pipettes: Regularly calibrate and use appropriate pipetting techniques. 3. Use low passage cells: Maintain a consistent and low passage number for your cell lines. |
Quantitative Data Summary
The following table summarizes key quantitative data for 2-Furoyl-LIGRLO-amide.
| Parameter | Value | Reference |
| Molecular Weight | 777.96 g/mol (as free base) | [7] |
| Potency (pD2) | 7.0 | [3][4] |
| In Vitro Potency | 10 to 25 times more potent than SLIGRL-NH2 for increasing intracellular calcium. | [1][2][5] |
| In Vivo Potency | 10 to 300 times more potent than SLIGRL-NH2 in arterial vasodilation and hyperpolarization assays. | [1][2][5] |
| Solubility | Soluble to 1 mg/ml in water. | [7] |
Experimental Protocols
In Vitro Calcium Mobilization Assay
This protocol outlines a general procedure for measuring intracellular calcium flux in response to this compound using a fluorescent calcium indicator.
-
Cell Culture: Plate cells expressing PAR2 in a 96-well black, clear-bottom plate and culture until they reach 80-90% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in sterile water or an appropriate solvent.
-
Prepare serial dilutions of the compound in the assay buffer to achieve the desired final concentrations.
-
Prepare a vehicle control containing the same final concentration of the solvent and TFA as the highest concentration of the compound.
-
-
Measurement:
-
Wash the cells with the assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence for a short period.
-
Inject the this compound dilutions and the vehicle control.
-
Continue to measure the fluorescence intensity over time to capture the calcium transient.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
Plot the peak fluorescence response against the log of the agonist concentration.
-
Fit the data to a dose-response curve to determine the EC50.
-
In Vivo Administration (Intradermal Injection in Mice)
This protocol provides a general guideline for the intradermal administration of this compound in a murine model to study itch response.
-
Animal Acclimatization: Acclimate mice to the experimental conditions for a sufficient period before the experiment.
-
Compound Preparation:
-
Injection Procedure:
-
Gently restrain the mouse.
-
Administer an intradermal injection (e.g., 10-20 µL) into the nape of the neck or other desired site using a fine-gauge needle.
-
-
Behavioral Observation:
-
Immediately after the injection, place the mouse in an observation chamber.
-
Record the number of scratching bouts directed towards the injection site for a defined period (e.g., 30 minutes).
-
-
Data Analysis:
-
Compare the number of scratches in the group treated with this compound to the vehicle control group.
-
Use appropriate statistical tests to determine significance.
-
Visualizations
Caption: Signaling pathway of this compound via PAR2 activation.
Caption: Troubleshooting workflow for experiments with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. This compound - Ace Therapeutics [acetherapeutics.com]
- 5. researchgate.net [researchgate.net]
- 6. Protease‐activated receptor 2 activates CRAC‐mediated Ca2+ influx to cause prostate smooth muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
Technical Support Center: 2-Furoyl-LIGRLO-amide TFA for Consistent PAR2 Activation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable Protease-Activated Receptor 2 (PAR2) activation with 2-Furoyl-LIGRLO-amide TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a potent and selective synthetic peptide agonist for Protease-Activated Receptor 2 (PAR2).[1][2][3] It is widely used in research to study the physiological and pathological roles of PAR2 activation without the need for proteolytic enzymes like trypsin.[2] The N-terminal 2-furoyl group modification enhances its potency and stability compared to the native PAR2 activating peptide.[4]
Q2: How should I store and handle this compound?
A2: For long-term storage, it is recommended to store the lyophilized powder at -20°C or -80°C.[5] Once reconstituted, stock solutions can be stored at -80°C for up to six months or at -20°C for one month.[1] It is advisable to avoid repeated freeze-thaw cycles.[5]
Q3: What is the recommended solvent for reconstituting this compound?
A3: The compound is soluble in water up to 1 mg/ml. For cell-based assays, sterile water or a buffer appropriate for your experimental system, such as PBS, can be used.
Q4: What is the significance of the TFA salt form?
A4: 2-Furoyl-LIGRLO-amide is commonly supplied as a trifluoroacetate (B77799) (TFA) salt, which is a byproduct of peptide synthesis and purification.[6] While generally not an issue, residual TFA can potentially influence experimental outcomes, such as cell growth or receptor activity, in sensitive assays.[6][7] If you suspect TFA interference, consider using a salt-free version of the peptide or performing a salt exchange procedure.
Troubleshooting Guides
Issue 1: Inconsistent or No PAR2 Activation
Possible Cause 1: Reagent Degradation
-
Troubleshooting Steps:
-
Ensure the compound has been stored correctly at -20°C or -80°C as a lyophilized powder.
-
Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock solution upon reconstitution.
-
Prepare fresh working dilutions for each experiment from a frozen stock. Do not store diluted solutions for extended periods.
-
To verify the activity of your stock, use a fresh vial of the compound if available.
-
Possible Cause 2: Cell Line Issues
-
Troubleshooting Steps:
-
Confirm PAR2 Expression: Verify that your cell line endogenously expresses PAR2 at a sufficient level. This can be checked by RT-qPCR, Western blot, or ELISA.[8][9][10] Some cell lines may have low or variable PAR2 expression depending on passage number and culture conditions.
-
Cell Health: Ensure cells are healthy and within an optimal passage number range. Over-passaged cells can exhibit altered receptor expression and signaling.
-
Serum Starvation: For assays measuring downstream signaling (e.g., pERK), serum-starve the cells prior to stimulation. This reduces basal signaling and enhances the signal-to-noise ratio. A typical serum starvation period is 4-24 hours.
-
Possible Cause 3: Receptor Desensitization (Tachyphylaxis)
-
Troubleshooting Steps:
-
PAR2, like many GPCRs, undergoes desensitization and internalization upon prolonged agonist exposure.[11][12] This can lead to a diminished response to subsequent stimulation.
-
Design time-course experiments to determine the optimal stimulation time for your specific assay. Maximal activation is often transient.
-
If performing repeated stimulations, allow for a sufficient recovery period for the receptors to recycle to the cell surface. The exact time required will be cell-type dependent.
-
Issue 2: High Background Signal in Assays
Possible Cause 1: Assay Buffer Components
-
Troubleshooting Steps:
-
Ensure your assay buffer is free of interfering substances. For fluorescence-based assays like calcium imaging, use phenol (B47542) red-free media.[13]
-
For Western blotting, ensure complete removal of detergents and blocking agents through thorough washing steps.
-
Possible Cause 2: Non-Specific Binding
-
Troubleshooting Steps:
-
Include appropriate controls, such as a vehicle-only control and a negative control peptide with a scrambled sequence (e.g., 2-furoyl-OLRGIL-NH2), to assess non-specific effects.[14]
-
Optimize the concentration of this compound. Using excessively high concentrations can lead to off-target effects.
-
Quantitative Data Summary
| Parameter | Cell Line | Value | Assay |
| EC50 | HEK-293T | 0.15 µM | IP1 Formation |
| HEK293 | 0.43 µM | β-arrestin Recruitment | |
| HT-29 | 0.2 µM | Intracellular Calcium Release | |
| pD2 | - | 7.0 | - |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. pD2 is the negative logarithm of the EC50.[1][3][5][15]
Experimental Protocols
Protocol 1: Calcium Imaging Assay
This protocol outlines the measurement of intracellular calcium mobilization following PAR2 activation using a fluorescent indicator like Fura-2 AM.
Materials:
-
This compound
-
Cells expressing PAR2 plated on glass-bottom dishes
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer (phenol red-free)
-
Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation)
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes to achieve 50-70% confluency on the day of the experiment.
-
Dye Loading: a. Prepare a 2 µM Fura-2 AM loading solution in HBSS containing 0.02% Pluronic F-127 to aid in dye solubilization. b. Remove the culture medium from the cells and wash once with HBSS. c. Add the Fura-2 AM loading solution to the cells and incubate for 30-45 minutes at 37°C in the dark. d. Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 15 minutes.
-
Imaging: a. Mount the dish on the microscope stage and perfuse with HBSS. b. Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm. c. Add this compound at the desired final concentration to the perfusion buffer. d. Record the change in the 340/380 nm fluorescence ratio over time. An increase in this ratio indicates an increase in intracellular calcium.
-
Data Analysis: a. Quantify the change in the 340/380 nm ratio for each cell or region of interest. b. The response is typically measured as the peak change in the ratio over baseline.
Protocol 2: ERK1/2 Phosphorylation Western Blot
This protocol describes the detection of phosphorylated ERK1/2 (pERK1/2) as a downstream marker of PAR2 activation.
Materials:
-
This compound
-
Cells expressing PAR2
-
Serum-free culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-pERK1/2 (Thr202/Tyr204) and anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Serum Starvation: Plate cells to reach 80-90% confluency. Before the experiment, replace the growth medium with serum-free medium and incubate for 4-24 hours.
-
Stimulation: Treat the serum-starved cells with various concentrations of this compound for different time points (e.g., 0, 2, 5, 10, 30 minutes) at 37°C. A time-course experiment is recommended to capture the peak pERK signal.
-
Cell Lysis: a. After stimulation, immediately place the plates on ice and wash the cells once with ice-cold PBS. b. Add ice-cold lysis buffer to each plate, scrape the cells, and transfer the lysate to a microcentrifuge tube. c. Incubate on ice for 20 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant containing the protein extract.
-
Western Blotting: a. Determine protein concentration using a standard assay (e.g., BCA). b. Denature equal amounts of protein by boiling in Laemmli sample buffer. c. Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. e. Incubate the membrane with the primary anti-pERK1/2 antibody overnight at 4°C. f. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Detect the signal using a chemiluminescent substrate.
-
Stripping and Re-probing: a. To normalize for protein loading, the same membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Calculate the ratio of pERK to total ERK for each sample and express the results as fold change over the unstimulated control.
Visualizations
Caption: Simplified PAR2 signaling pathways activated by this compound.
Caption: Troubleshooting workflow for inconsistent PAR2 activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-furoyl-LIGRLO-amide: a potent and selective proteinase-activated receptor 2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Ace Therapeutics [acetherapeutics.com]
- 6. genscript.com [genscript.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. assaygenie.com [assaygenie.com]
- 10. cloud-clone.com [cloud-clone.com]
- 11. Phosphorylation of protease-activated receptor-2 differentially regulates desensitization and internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Functional desensitization of the β2 adrenoceptor is not dependent on agonist efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Derivatized 2-furoyl-LIGRLO-amide, a versatile and selective probe for proteinase-activated receptor 2: binding and visualization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. abmole.com [abmole.com]
Validation & Comparative
A Comparative Guide to PAR2 Agonists: 2-Furoyl-LIGRLO-amide TFA vs. Other Key Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-Furoyl-LIGRLO-amide TFA with other prominent Protease-Activated Receptor 2 (PAR2) agonists. The following sections detail their relative performance based on experimental data, outline the methodologies for key assays, and visualize the critical signaling pathways involved in PAR2 activation.
Quantitative Comparison of PAR2 Agonist Potency
The potency of various PAR2 agonists is a critical factor in their utility as research tools and potential therapeutic agents. The following tables summarize the half-maximal effective concentration (EC50) and the negative logarithm of the EC50 (pEC50/pD2) values for this compound and other commonly used PAR2 agonists in calcium mobilization assays, a primary method for assessing PAR2 activation.
| Agonist | EC50 / pEC50 / pD2 | Cell Line | Notes |
| This compound | pD2 = 7.0[1][2] | Not specified | A potent and selective PAR2 agonist. |
| EC50 ≈ 210 ± 30 nM (pEC50 = 6.6 ± 0.05)[3][4] | HT-29 | Equipotent with GB-110 in this cell line. | |
| Ca2+ EC50 = 0.84 µM; RTCA EC50 = 138 nM | 16HBE14o- | Demonstrates high potency in both calcium flux and real-time cell analysis. | |
| 10 to 25 times more potent than SLIGRL-NH2[5] | Cultured human and rat PAR2-expressing cells | Highlights its significantly improved potency over the endogenous ligand mimetic. | |
| SLIGRL-NH2 | EC50 ≈ 5 µM[6] | Not specified | A commonly used peptide agonist derived from the PAR2 N-terminus. |
| EC50 = 10 µM[7] | Endothelium-free preparations | Used as a standard agonist for comparison. | |
| AC-55541 | pEC50 = 6.7[8][9] | Not specified | A highly selective non-peptidic PAR2 agonist. |
| pEC50 = 6.6 (Ca2+ mobilization)[8][10][11] | Not specified | Shows consistent high potency in calcium mobilization assays. | |
| pEC50 = 5.9 (PI hydrolysis)[8][10][11] | Not specified | Also active in stimulating phosphatidylinositol hydrolysis. | |
| GB-110 | EC50 = 0.28 µM[3][12][13] | HT-29 | A potent, orally active, and non-peptidic PAR2 agonist. |
| EC50 ≈ 240 ± 20 nM (pEC50 = 6.7 ± 0.05)[3][4] | HT-29 | Equipotent with 2-Furoyl-LIGRLO-amide in this cell line. |
Signaling Pathways of PAR2 Activation
Protease-Activated Receptor 2 (PAR2) activation initiates a cascade of intracellular signaling events through two primary pathways: the Gq-protein-coupled pathway leading to calcium mobilization and the β-arrestin-mediated pathway. Understanding these pathways is crucial for interpreting experimental data and for the development of biased agonists that selectively activate one pathway over the other.
Gq-Coupled Signaling Pathway
Upon activation by an agonist, PAR2 undergoes a conformational change that allows it to couple with the Gq alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade that results in an increase in intracellular calcium.
Caption: PAR2 Gq-coupled signaling pathway leading to calcium release.
β-Arrestin-Mediated Signaling Pathway
Following agonist binding and G protein-coupled receptor kinase (GRK) phosphorylation, PAR2 can recruit β-arrestins. This interaction not only desensitizes G protein signaling but also initiates a distinct wave of signaling that can lead to outcomes like ERK activation and receptor internalization.
Caption: PAR2 β-arrestin-mediated signaling pathway.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of PAR2 agonist activity. The following sections provide standardized methodologies for two key in vitro assays.
Calcium Mobilization Assay
This assay is a fundamental method for quantifying the activation of Gq-coupled receptors like PAR2 by measuring changes in intracellular calcium concentration.
Experimental Workflow:
Caption: Workflow for a typical calcium mobilization assay.
Detailed Protocol:
-
Cell Culture: Culture cells stably or transiently expressing PAR2 (e.g., HEK293, CHO, or HT-29 cells) in appropriate media.
-
Cell Plating: Seed the cells into a 96-well or 384-well black, clear-bottom microplate at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate in the dark at 37°C for 45-60 minutes.
-
-
Washing: Gently wash the cells with the assay buffer to remove any excess dye.
-
Agonist Preparation: Prepare serial dilutions of the PAR2 agonists (e.g., this compound, SLIGRL-NH2) in the assay buffer.
-
Fluorescence Measurement:
-
Place the cell plate into a fluorescence microplate reader equipped with an automated liquid handling system (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading for each well.
-
Inject the agonist solutions into the wells and immediately begin kinetic fluorescence measurements (e.g., every second for 2-3 minutes).
-
-
Data Analysis:
-
Determine the maximum fluorescence response for each agonist concentration.
-
Plot the response as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated PAR2, providing insights into receptor desensitization, internalization, and β-arrestin-mediated signaling. A common method is the Enzyme Fragment Complementation (EFC) assay (e.g., PathHunter).
Experimental Workflow:
Caption: Workflow for a β-arrestin recruitment assay using EFC.
Detailed Protocol:
-
Cell Culture: Use a cell line engineered to co-express PAR2 fused to a small enzyme fragment (e.g., ProLink™) and β-arrestin fused to a larger, complementary enzyme fragment (e.g., Enzyme Acceptor).
-
Cell Plating: Seed the cells in a white, solid-bottom microplate and incubate overnight.
-
Agonist Treatment:
-
Prepare serial dilutions of the PAR2 agonists.
-
Add the agonist solutions to the cells.
-
Incubate the plate for a predetermined time (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
-
Signal Detection:
-
Add the detection reagent containing the chemiluminescent substrate for the complemented enzyme.
-
Incubate the plate in the dark at room temperature for approximately 60 minutes.
-
-
Luminescence Measurement: Measure the luminescence signal using a microplate reader.
-
Data Analysis:
-
Plot the luminescence signal as a function of agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 for β-arrestin recruitment.
-
Conclusion
This compound stands out as a highly potent and selective PAR2 agonist, consistently demonstrating greater potency than the endogenous ligand mimetic SLIGRL-NH2. Its performance is comparable to other potent non-peptidic agonists like GB-110 in functional assays. The choice of agonist for a particular study will depend on the specific requirements of the experiment, including the desired potency, selectivity, and the signaling pathway of interest. The provided protocols and pathway diagrams offer a foundational framework for researchers to design and interpret experiments aimed at elucidating the complex roles of PAR2 in health and disease.
References
- 1. abmole.com [abmole.com]
- 2. This compound - Ace Therapeutics [acetherapeutics.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-furoyl-LIGRLO-amide: a potent and selective proteinase-activated receptor 2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. AC 55541 | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 11. AC 55541, protease-activated receptor 2 (PAR2) agonist (CAS 916170-19-9) | Abcam [abcam.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.cn [medchemexpress.cn]
A Comparative Guide to the Cross-Reactivity of 2-Furoyl-LIGRLO-amide TFA with Protease-Activated Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective Protease-Activated Receptor 2 (PAR2) agonist, 2-Furoyl-LIGRLO-amide TFA, and its cross-reactivity with other members of the PAR family, namely PAR1, PAR3, and PAR4. The information presented is based on available experimental data to assist researchers in evaluating its suitability for specific applications.
Introduction to this compound
This compound is a synthetic peptide agonist known for its high potency and selectivity for PAR2.[1][2][3][4][5] It is a modified version of the parent peptide SLIGRL-NH2, with the addition of a 2-furoyl group at the N-terminus enhancing its stability and activity.[2] This compound is widely utilized in research to investigate the physiological and pathological roles of PAR2 activation.
Summary of Cross-Reactivity Data
While this compound is recognized for its selectivity towards PAR2, it is crucial to understand its potential interactions with other PAR family members for accurate experimental design and interpretation. The following tables summarize the available quantitative data on its activity across different PARs.
| Receptor | Agonist Activity (EC50/pD2) | Antagonist Activity (IC50/Ki) | Reference |
| PAR2 | pD2 = 7.0 | Not Applicable | [4][5] |
| PAR1 | No significant activation observed | High concentrations required for competition | [2] |
| PAR3 | Data not available | Data not available | |
| PAR4 | Data not available | Data not available |
Note: pD2 is the negative logarithm of the EC50 value. A higher pD2 value indicates greater potency.
Detailed Experimental Findings
Selectivity against PAR1
Studies utilizing cells co-expressing PAR1 and PAR2 have provided qualitative evidence for the selectivity of 2-Furoyl-LIGRLO-amide. Cross-desensitization experiments have shown that pre-treatment of these cells with a high concentration of 2-Furoyl-LIGRLO-amide did not inhibit the subsequent calcium signaling induced by a PAR1-selective agonist.[2] Conversely, pre-activation of PAR1 with its specific agonist did not prevent 2-Furoyl-LIGRLO-amide from activating PAR2.[2] This suggests that 2-Furoyl-LIGRLO-amide does not significantly bind to or activate PAR1 at concentrations effective for PAR2 activation. Furthermore, in binding assays, the PAR1-activating peptide TFLLR-NH2 only competed with radiolabeled 2-Furoyl-LIGRLO-amide at very high concentrations, indicating a low affinity for the PAR2 binding site.
Activity on PAR3 and PAR4
Currently, there is a lack of specific published data quantifying the agonist or antagonist activity of this compound on PAR3 and PAR4. Researchers should exercise caution and may need to perform their own selectivity profiling if the involvement of these receptors in their experimental system is a concern.
Signaling Pathways and Experimental Workflows
To understand the experimental basis of these findings, the following diagrams illustrate the general signaling pathway of PAR2 activation and a typical experimental workflow for assessing agonist selectivity.
Caption: General PAR2 signaling pathway upon agonist binding.
Caption: Workflow for assessing agonist cross-reactivity.
Experimental Protocols
Calcium Mobilization Assay for Selectivity Profiling
This protocol is a generalized procedure for determining the agonist activity of a compound at a specific Gq-coupled receptor, such as the PARs.
1. Cell Culture and Preparation:
-
Culture human embryonic kidney (HEK293) cells stably expressing the human PAR of interest (PAR1, PAR2, PAR3, or PAR4) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Seed the cells into 96-well black-walled, clear-bottom plates and grow to 80-90% confluency.
-
On the day of the assay, wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) according to the manufacturer's instructions. Anionic transport inhibitors like probenecid (B1678239) may be included to prevent dye leakage.
-
Incubate the cells with the loading buffer for 1 hour at 37°C in the dark.
-
After incubation, wash the cells gently with the buffered salt solution to remove excess dye.
3. Compound Addition and Signal Detection:
-
Prepare serial dilutions of this compound in the buffered salt solution.
-
Use a fluorescence plate reader (e.g., FlexStation or FLIPR) to measure the baseline fluorescence.
-
Add the different concentrations of the agonist to the wells and immediately begin recording the fluorescence intensity over time (typically for 2-3 minutes). The excitation and emission wavelengths should be appropriate for the chosen dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).
4. Data Analysis:
-
The change in fluorescence, indicative of intracellular calcium mobilization, is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the fluorescence change against the logarithm of the agonist concentration to generate a dose-response curve.
-
Fit the curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
Conclusion
This compound is a highly potent and selective agonist for PAR2. While it shows minimal cross-reactivity with PAR1, its activity on PAR3 and PAR4 has not been extensively characterized in publicly available literature. Researchers should consider this selectivity profile when designing and interpreting experiments aimed at investigating PAR2-mediated signaling. For studies where the potential off-target effects on PAR3 or PAR4 are a concern, independent validation of selectivity is recommended.
References
- 1. 2-furoyl-LIGRLO-amide: a potent and selective proteinase-activated receptor 2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Publications [anaspec.com]
Independent Verification of 2-Furoyl-LIGRLO-amide TFA Potency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of 2-Furoyl-LIGRLO-amide TFA, a widely used synthetic agonist of Protease-Activated Receptor 2 (PAR2), with other key alternatives. The information presented is supported by experimental data from peer-reviewed studies and is intended to assist researchers in selecting the most appropriate compound for their specific needs.
Unveiling the Potency of PAR2 Agonists
This compound is a potent and selective agonist of Proteinase-Activated Receptor 2 (PAR2), a G-protein coupled receptor involved in a variety of physiological and pathological processes, including inflammation, pain, and vasodilation.[1][2][3][4][5][6][7] Its potency is often compared to other PAR2 agonists, such as the endogenous ligand mimetic SLIGRL-NH2 and other synthetic small molecules.
Comparative Potency of PAR2 Agonists
The following table summarizes the quantitative potency data for this compound and its alternatives, as determined by various in vitro assays. The half-maximal effective concentration (EC50) or the negative logarithm of the EC50 (pEC50) are common measures of agonist potency, with a lower EC50 and a higher pEC50 indicating greater potency.
| Compound | Assay Type | Cell Line | Potency (EC50 / pEC50) | Reference |
| This compound | Intracellular Ca2+ Mobilization | Human and Rat PAR2-expressing cells | 10-25 times more potent than SLIGRL-NH2 | [1][4] |
| Arterial Vasodilation | - | 10-300 times more potent than SLIGRL-NH2 | [1][4] | |
| General PAR2 Agonist Activity | - | pD2 = 7.0 | [1][2][3][5][6][7] | |
| Intracellular Ca2+ Mobilization | 16HBE14o- cells | EC50 = 0.84 µM | [4] | |
| Real-Time Cell Analyzer (RTCA) | 16HBE14o- cells | EC50 = 138 nM | [4] | |
| SLIGRL-NH2 | General PAR2 Agonist Activity | - | 30-300 times less potent than 2-Furoyl-LIGRLO-amide | [2] |
| Intracellular Ca2+ Mobilization | - | EC50 > 40 µM | [4] | |
| AC-55541 | PI Hydrolysis | - | pEC50 = 5.9 | [3][8] |
| Ca2+ Mobilization | - | pEC50 = 6.6 | [3][8] | |
| Cellular Proliferation | - | pEC50 = 6.7 | [3][8] | |
| PAR2 Signaling | - | Potency range: 200-1000 nM | [2] | |
| AC-264613 | General PAR2 Agonist Activity | - | pEC50 = 7.5 | [1][9] |
| PI Hydrolysis | HEK 293T cells | pEC50 = 6.9 | [9] | |
| Ca2+ Mobilization | KNRK cells (hPAR2) | pEC50 = 7.0 | [9] | |
| PAR2 Signaling | - | Potency range: 30-100 nM | [2][10] |
Understanding the Mechanism: The PAR2 Signaling Pathway
Activation of PAR2 by agonists like this compound initiates a cascade of intracellular signaling events. As a G-protein coupled receptor, PAR2 primarily couples to Gαq/11, Gα12/13, and Gαi/o proteins. This leads to the activation of various downstream effectors, including phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key event in many cellular responses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and characterization of novel small-molecule protease-activated receptor 2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Potent Agonists of the Protease Activated Receptor 2 (PAR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PAR2 activation on human tubular epithelial cells engages converging signaling pathways to induce an inflammatory and fibrotic milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protease-Activated Receptor 2 in inflammatory skin disease: current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Par2-mediated responses in inflammation and regeneration: choosing between repair and damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AC 55541, protease-activated receptor 2 (PAR2) agonist (CAS 916170-19-9) | Abcam [abcam.com]
- 9. apexbt.com [apexbt.com]
- 10. immune-system-research.com [immune-system-research.com]
A Comparative Review of 2-Furoyl-LIGRLO-amide TFA in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of 2-Furoyl-LIGRLO-amide trifluoroacetate (B77799) (TFA), a potent and selective agonist for Proteinase-Activated Receptor 2 (PAR2). This document summarizes key quantitative data, details experimental protocols for cornerstone assays, and visualizes the primary signaling pathways involved in its mechanism of action.
Performance Comparison: 2-Furoyl-LIGRLO-amide vs. SLIGRL-NH2
2-Furoyl-LIGRLO-amide has consistently demonstrated superior potency and selectivity compared to the endogenous PAR2 activating peptide, SLIGRL-NH2. The following tables summarize the quantitative data from key preclinical studies.
Table 1: In Vitro Potency in Calcium Mobilization Assays
| Compound | Cell Line | EC50 / pD2 | Potency Fold-Increase (vs. SLIGRL-NH2) | Reference |
| 2-Furoyl-LIGRLO-amide | Human PAR2-expressing cells | pD2 = 7.0 | 10 - 25x | [1][2] |
| Rat PAR2-expressing cells | - | 10 - 25x | [3] | |
| SLIGRL-NH2 | Human PAR2-expressing cells | - | - | [3] |
Table 2: Ex Vivo Potency in Vascular Relaxation Assays
| Compound | Tissue Preparation | Potency Fold-Increase (vs. SLIGRL-NH2) | Reference |
| 2-Furoyl-LIGRLO-amide | Rat Aorta / Murine Femoral Arteries | 10 - 300x | [1][2][3] |
| SLIGRL-NH2 | Rat Aorta / Murine Femoral Arteries | - | [1][3] |
Key Signaling Pathways
Activation of PAR2 by 2-Furoyl-LIGRLO-amide initiates downstream signaling primarily through two pathways: the canonical Gq-protein-coupled pathway leading to calcium mobilization and the β-arrestin-mediated pathway.
Gq-Protein-Coupled Signaling Pathway
Upon agonist binding, PAR2 undergoes a conformational change, activating the heterotrimeric G-protein Gq. The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium is a hallmark of PAR2 activation and a key measure of agonist potency.
β-Arrestin Signaling Pathway
Following activation and phosphorylation by G-protein-coupled receptor kinases (GRKs), PAR2 can recruit β-arrestins. This interaction desensitizes the G-protein signaling pathway by preventing further Gq activation. Additionally, β-arrestin can act as a scaffold protein, initiating a separate wave of signaling that is independent of G-proteins. This pathway is implicated in processes such as receptor internalization and activation of other signaling cascades like the MAPK/ERK pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Calcium Mobilization Assay
This assay is fundamental for quantifying the potency of PAR2 agonists by measuring the increase in intracellular calcium concentration ([Ca²⁺]i) upon receptor activation.
1. Cell Culture and Plating:
-
Human Embryonic Kidney (HEK293) cells stably expressing human PAR2 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are seeded into 96-well black, clear-bottom plates at a density that ensures a confluent monolayer on the day of the assay. Plates are incubated overnight at 37°C in a 5% CO₂ incubator.
2. Dye Loading:
-
The cell culture medium is aspirated, and cells are washed once with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is added to each well.
-
The plate is incubated in the dark at 37°C for 45-60 minutes, followed by an additional 15-30 minutes at room temperature to allow for complete de-esterification of the dye.
3. Agonist Preparation and Addition:
-
Serial dilutions of 2-Furoyl-LIGRLO-amide and the comparator, SLIGRL-NH2, are prepared in the assay buffer at a concentration that is 4-5 times the final desired concentration in a separate 96-well plate.
4. Measurement of Calcium Flux:
-
The dye-loaded cell plate is placed into a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation).
-
A baseline fluorescence reading is taken for 10-20 seconds.
-
The instrument then automatically adds the agonist from the prepared agonist plate to the cell plate.
-
Fluorescence intensity is recorded immediately after agonist addition, typically every 1-2 seconds for 2-3 minutes, to capture the transient calcium response.
5. Data Analysis:
-
The peak fluorescence response is normalized to the baseline.
-
Concentration-response curves are generated, and EC50 or pD2 values are calculated to determine the potency of each agonist.
Vascular Relaxation Assay (Rat Aortic Rings)
This ex vivo assay assesses the ability of PAR2 agonists to induce vasodilation in isolated arterial tissue, providing a functional measure of their activity.
1. Tissue Preparation:
-
Male Sprague-Dawley rats are euthanized, and the thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit buffer.
-
The aorta is cleaned of adherent connective and adipose tissue, and 2-3 mm wide rings are cut.
-
For endothelium-dependent relaxation studies, care is taken to not damage the intimal surface. For endothelium-independent studies, the endothelium is denuded by gently rubbing the inner surface with a fine wire.
2. Mounting and Equilibration:
-
Aortic rings are mounted on stainless steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C, and continuously gassed with 95% O₂ / 5% CO₂.
-
The rings are connected to an isometric force transducer to record changes in tension.
-
An optimal resting tension is applied, and the rings are allowed to equilibrate for at least 60 minutes, with the buffer being replaced every 15-20 minutes.
3. Contraction and Viability Check:
-
The viability of the rings is assessed by inducing a contraction with a high concentration of potassium chloride (KCl).
-
After washing and returning to baseline, the rings are pre-contracted with a submaximal concentration of a vasoconstrictor, typically phenylephrine.
-
In endothelium-intact rings, the presence of a functional endothelium is confirmed by observing relaxation in response to acetylcholine.
4. Agonist-Induced Relaxation:
-
Once a stable pre-contraction plateau is reached, cumulative concentration-response curves are generated by the stepwise addition of 2-Furoyl-LIGRLO-amide or SLIGRL-NH2.
-
The relaxation at each concentration is recorded as a percentage reversal of the phenylephrine-induced contraction.
5. Data Analysis:
-
Concentration-response curves are plotted, and the EC50 or pD2 values for relaxation are calculated to compare the potencies of the agonists.
References
Validating the Selectivity of 2-Furoyl-LIGRLO-amide TFA for PAR2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-Furoyl-LIGRLO-amide TFA, a potent and selective agonist for Proteinase-Activated Receptor 2 (PAR2), with other key PAR2 modulators. The information presented herein is supported by experimental data to aid in the validation of its selectivity and to provide a framework for its application in research and drug development.
Introduction to PAR2 and its Ligands
Proteinase-Activated Receptor 2 (PAR2) is a G-protein coupled receptor (GPCR) that plays a crucial role in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1] Unlike typical GPCRs that are activated by soluble ligands, PAR2 is activated by the proteolytic cleavage of its N-terminal domain by serine proteases such as trypsin. This cleavage unmasks a tethered ligand sequence (SLIGKV-NH2 in humans and SLIGRL-NH2 in rodents) that binds to and activates the receptor.[2]
Synthetic peptide agonists that mimic this tethered ligand, such as this compound, have been developed as valuable tools to study PAR2 function. This compound is a modified version of the endogenous rodent PAR2 activating peptide SLIGRL-NH2 and has been shown to be a potent and selective PAR2 agonist.[3][4][5][6] This guide will delve into the experimental validation of its selectivity by comparing it with other PAR2 ligands, including the endogenous agonist peptide and a biased modulator.
Comparative Analysis of PAR2 Ligands
The selectivity and potency of PAR2 ligands are critical for their use as research tools and potential therapeutics. This section compares this compound with other well-characterized PAR2 modulators.
| Ligand | Type | Potency (pD2/EC50) | Key Characteristics |
| This compound | Full Agonist | pD2 = 7.0[3][6] | Potent and selective PAR2 agonist. 10 to 25 times more potent than SLIGRL-NH2 in increasing intracellular calcium.[3][4][5][6] It does not cause prominent non-PAR2-mediated contraction of murine femoral arteries, unlike some other synthetic agonists.[3][4][5] |
| SLIGRL-NH2 | Full Agonist | EC50 ≈ 1.4 - 3.5 µM (in human PAR2-expressing cells)[7] | The rodent PAR2 tethered ligand sequence, often used as a standard agonist.[7] |
| GB88 | Biased Antagonist/ Agonist | Antagonist for Ca2+ mobilization; Agonist for ERK1/2 phosphorylation and cAMP inhibition.[1][8] | Selectively inhibits the PAR2/Gq/Ca2+ signaling pathway while acting as an agonist for other pathways like ERK and Rho activation.[1][8] This biased agonism provides a unique tool to dissect PAR2 signaling. |
| Trypsin | Endogenous Protease Activator | - | A serine protease that physiologically activates PAR2 by cleaving the N-terminus.[2] |
| AC-55541 | Non-peptidic Agonist | pEC50 = 6.6 (~0.25 µM)[7] | A selective non-peptidic PAR2 agonist.[7] |
| GB-110 | Non-peptidic Agonist | ~0.28 µM[7] | An orally active, non-peptidic PAR2 agonist.[7] |
Signaling Pathways and Experimental Validation
Activation of PAR2 initiates multiple intracellular signaling cascades. The primary pathways include the Gq-mediated release of intracellular calcium (Ca2+), the recruitment of β-arrestin, and the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2. Validating the selectivity of a PAR2 ligand involves assessing its activity across these key pathways.
PAR2 Signaling Pathways
Caption: PAR2 activation by this compound triggers multiple downstream signaling pathways.
Experimental Workflow for Selectivity Validation
Caption: A typical experimental workflow for validating the selectivity of PAR2 ligands.
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to validate the selectivity of this compound for PAR2.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon PAR2 activation, a hallmark of Gq-coupled receptor signaling.
Materials:
-
HEK293 cells stably expressing human PAR2
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Black, clear-bottom 96-well plates
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Fluo-4 AM (calcium-sensitive dye)
-
Pluronic F-127
-
This compound and other test compounds
-
Kinetic fluorescence plate reader (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed PAR2-expressing HEK293 cells into black, clear-bottom 96-well plates at a density that ensures a confluent monolayer on the day of the experiment. Incubate overnight at 37°C and 5% CO2.
-
Dye Loading:
-
Prepare a Fluo-4 AM stock solution in anhydrous DMSO.
-
Dilute the stock solution in Assay Buffer to a final working concentration (e.g., 2-4 µM).
-
Add Pluronic F-127 to a final concentration of 0.02% to aid in dye dispersion.
-
Aspirate the cell culture medium from the wells and wash once with Assay Buffer.
-
Add the dye loading solution to each well and incubate in the dark at 37°C for 45-60 minutes, followed by 30 minutes at room temperature.
-
-
Compound Preparation: During dye loading, prepare a separate plate with serial dilutions of this compound and other test compounds in Assay Buffer at a concentration 5-fold higher than the final desired concentration.
-
Measurement:
-
Set the fluorescence plate reader to the appropriate excitation (~494 nm) and emission (~516 nm) wavelengths for Fluo-4.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to add the compounds from the compound plate to the cell plate.
-
Immediately after compound addition, record the fluorescence intensity every 1-2 seconds for 2-3 minutes to capture the kinetic calcium response.
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the EC50 values for each compound to determine their potency.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated PAR2, a key event in receptor desensitization and G-protein-independent signaling.
Materials:
-
Cells co-expressing PAR2 and a β-arrestin fusion protein (e.g., using DiscoverX PathHunter or similar technology)
-
Cell culture medium
-
White, solid-bottom 96-well plates
-
Assay buffer
-
This compound and other test compounds
-
Detection reagents specific to the assay technology (e.g., chemiluminescent substrate)
-
Luminometer
Procedure:
-
Cell Plating: Seed the engineered cells into white, solid-bottom 96-well plates and incubate overnight.
-
Compound Addition:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the compounds to the cells and incubate for the time recommended by the assay manufacturer (typically 60-90 minutes) at 37°C.
-
-
Detection:
-
Add the detection reagents to each well according to the manufacturer's protocol.
-
Incubate at room temperature to allow the signal to develop.
-
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: An increase in luminescence indicates β-arrestin recruitment. Determine the EC50 values for each compound to assess their efficacy in promoting this interaction.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay quantifies the phosphorylation of ERK1/2, a downstream effector in the MAPK signaling pathway activated by PAR2.
Materials:
-
PAR2-expressing cells
-
Cell culture medium
-
6-well plates
-
This compound and other test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to ~80% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Treat the cells with different concentrations of the test compounds for a specific time (e.g., 5-15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal. This will show the fold-change in ERK1/2 phosphorylation upon treatment.
-
Logical Comparison of Ligand Effects
Caption: Comparison of the effects of different PAR2 ligands on key signaling pathways.
Conclusion
This compound is a highly potent and selective PAR2 agonist, demonstrating superior activity compared to the endogenous peptide agonist SLIGRL-NH2 in key signaling assays. Its selectivity can be rigorously validated by a combination of calcium mobilization, β-arrestin recruitment, and ERK1/2 phosphorylation assays. The comparison with a biased modulator like GB88 further highlights the importance of assessing multiple signaling pathways to fully characterize the pharmacological profile of a PAR2 ligand. The experimental protocols and comparative data provided in this guide offer a robust framework for researchers to validate the selectivity of this compound and to effectively utilize it as a tool in their PAR2-related research.
References
- 1. Pathway-selective antagonism of proteinase activated receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-furoyl-LIGRLO-amide: a potent and selective proteinase-activated receptor 2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 2-Furoyl-LIGRLO-amide TFA
For Immediate Implementation by Laboratory Professionals
This document provides direct, procedural guidance for the proper disposal of 2-Furoyl-LIGRLO-amide TFA, a potent and selective proteinase-activated receptor 2 (PAR2) agonist used in scientific research. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection. While the peptide itself is not classified as hazardous, the trifluoroacetate (B77799) (TFA) salt necessitates handling as chemical waste due to its potential environmental impact.
A Safety Data Sheet (SDS) for 2-Furoyl-LIGRLO-amide trifluoroacetate salt indicates the substance is not classified as hazardous according to the Globally Harmonized System (GHS).[1] However, it is designated as "slightly hazardous for water," and the guidance explicitly states not to allow the undiluted product or large quantities to reach ground water, water courses, or sewage systems.[1] The presence of Trifluoroacetic acid (TFA) as a counter-ion is a key consideration in the disposal protocol, as TFA is a strong, corrosive acid that is harmful to aquatic life.[2] Therefore, all waste containing this compound must be treated as chemical waste.[3]
Personal Protective Equipment (PPE) Requirements
Before initiating any disposal procedures, ensure the following personal protective equipment is worn:
| PPE Item | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
Step-by-Step Disposal Protocols
1. Disposal of Solid this compound:
-
Carefully transfer the solid waste into a designated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material such as glass or polyethylene (B3416737) and kept securely closed when not in use.
-
Do not dispose of solid peptide waste in the general trash.
2. Disposal of this compound Solutions:
-
Aqueous Solutions: Pour liquid waste containing the peptide into a designated hazardous waste container for aqueous chemical waste. Never pour these solutions down the sink.[3]
-
Organic Solvent Solutions: If the peptide is dissolved in an organic solvent, it must be disposed of in a designated container for halogenated or non-halogenated organic solvent waste, depending on the solvent used.
-
Ensure all waste containers are properly labeled with the full chemical name and any associated hazards.
3. Disposal of Contaminated Labware:
-
Sharps: Chemically contaminated sharps (e.g., needles, pipette tips) must be placed in a rigid, puncture-proof sharps container that is clearly labeled as "Hazardous Waste."
-
Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent, and the rinsate collected as hazardous waste. Empty containers must be triple rinsed with a suitable solvent, with all rinses collected as hazardous waste.[4]
-
Consumables: Contaminated consumables such as gloves, bench paper, and pipette tips should be collected in a designated, sealed bag or container for solid chemical waste.
4. Waste Collection and Storage:
-
Store all hazardous waste in a designated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Arrange for waste pickup by your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.
Caption: Waste Disposal Workflow for this compound.
References
Personal protective equipment for handling 2-Furoyl-LIGRLO-amide TFA
This guide provides crucial safety and logistical information for the handling and disposal of 2-Furoyl-LIGRLO-amide TFA in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by providing clear, step-by-step guidance.
Personal Protective Equipment (PPE) and Safety Precautions
Conflicting information exists regarding the hazardous nature of this compound. While one supplier does not classify the substance as hazardous, another assigns it hazard codes indicating potential for skin, eye, and respiratory irritation.[1] Therefore, a cautious approach is recommended, and the following personal protective equipment should be utilized.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields | To protect against splashes and airborne particles of the lyophilized powder. |
| Hand Protection | Chemical-resistant nitrile or latex gloves | To prevent skin contact with the compound. |
| Body Protection | Laboratory coat | To protect clothing and skin from accidental spills. |
| Respiratory Protection | N95-rated dust mask or a suitable respirator | Recommended when handling the lyophilized powder to prevent inhalation, as the trifluoroacetate (B77799) salt may cause respiratory irritation. |
General Hygiene and Safety Practices:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoid the formation of dust and aerosols.[3]
-
Wash hands thoroughly after handling the compound.
-
Ensure a safety shower and eyewash station are readily accessible.[2]
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the lyophilized powder at -20°C or -80°C in a tightly sealed container.[4]
2. Weighing the Lyophilized Powder:
-
Don all required PPE, including respiratory protection.
-
Perform this operation in a chemical fume hood or a designated containment area to minimize inhalation risk.
-
Use a clean, dedicated spatula and weighing vessel.
-
Close the container tightly immediately after weighing.
-
Clean the weighing area and spatula thoroughly after use.
3. Reconstitution:
-
Before opening, allow the vial of lyophilized powder to come to room temperature to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Slowly add the desired sterile solvent (e.g., sterile water or a suitable buffer) to the vial.
-
Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking.
-
If necessary, sonication can be used to aid dissolution.[4]
4. Aliquoting and Short-Term Storage:
-
Once dissolved, it is recommended to create single-use aliquots to avoid repeated freeze-thaw cycles.[4]
-
Store aliquots in a solution at -20°C or -80°C.[4]
Disposal Plan
All waste containing this compound should be treated as chemical waste and disposed of in accordance with all federal, state, and local regulations.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Solid Waste: Carefully sweep any spilled powder with absorbent material, place it in a sealed and clearly labeled container designated for chemical waste. Avoid generating dust.
-
Liquid Waste: Collect all solutions containing the peptide in a sealed and clearly labeled waste container. Do not pour down the drain.
-
Contaminated Materials: Dispose of used vials, pipette tips, and gloves in a designated chemical waste container.
-
-
Container Sealing and Labeling: Securely seal all waste containers to prevent leakage. Label the containers clearly with "Chemical Waste" and the name of the compound.
-
Waste Disposal: Arrange for pickup and disposal by a licensed chemical waste management company. One recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]
Experimental Workflow for Safe Handling
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
